Chitinase-IN-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-20-21-15(25-11)10-19-8-9-22-17(23)13-6-2-4-12-5-3-7-14(16(12)13)18(22)24/h2-7,19H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPDOCZSFWEMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chitinase-IN-1 discovery and origin
An In-depth Technical Guide on the Discovery and Origin of Chitinase (B1577495) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a homopolymer of β-(1,4)-linked N-acetylglucosamine (GlcNAc), is a critical structural component of the fungal cell wall and the exoskeletons of invertebrates like insects.[1][2] The enzymes responsible for its degradation, chitinases, are vital for the growth, viability, and morphogenesis of these organisms.[3] Due to the absence of chitin in vertebrates, chitinases and the chitin biosynthesis pathway have become prime targets for developing specific antifungal agents and insecticides.[4][5] This technical guide provides a comprehensive overview of the discovery, origin, and characterization of chitinase inhibitors, using prominent examples from natural sources to illustrate the core principles and methodologies in this field.
Discovery and Origin of Chitinase Inhibitors
The search for chitinase inhibitors has largely focused on natural products, particularly those produced by soil microorganisms which are in a constant state of chemical warfare and have evolved to produce a diverse array of bioactive secondary metabolites.
Allosamidin (B1666888): A Pioneering Discovery
Allosamidin was the first specific chitinase inhibitor to be discovered, isolated in 1986 from the mycelium of Streptomyces sp. It is a pseudotrisaccharide with a unique structure composed of two N-acetyl-D-allosamine units and an allosamizoline (B1235175) moiety. Allosamidin is a potent and specific inhibitor of family 18 chitinases, which are found in a wide range of organisms, including insects, fungi, and mammals. Its discovery was a landmark in the field, providing a crucial chemical tool to study the function of chitinases and paving the way for the development of other inhibitors. Interestingly, in its producing organism, allosamidin also acts as a signaling molecule, promoting the production of certain chitinases, suggesting a complex regulatory role.
Argifin and Argadin: Fungal Metabolites
Following the discovery of allosamidin, screening efforts in other microorganisms led to the identification of new classes of chitinase inhibitors. Argifin was discovered in the fermentation broth of the fungus Gliocladium sp. FTD-0668. Argadin was also isolated from a cultured broth of a soil microorganism. These compounds represent different chemical scaffolds with the ability to inhibit chitinase activity, broadening the chemical space for inhibitor development.
Bisdionin C and F: Rational Design
The bisdionin family of inhibitors showcases a more modern approach to drug discovery. While Bisdionin C was identified as a potent inhibitor of GH18 chitinases, further development using rational, structure-based design led to the creation of Bisdionin F. By analyzing the co-crystal structure of Bisdionin C with acidic mammalian chitinase (AMCase), researchers were able to design Bisdionin F with significantly improved selectivity for AMCase over other human chitinases like chitotriosidase (CHIT1). This highlights the power of combining natural product discovery with medicinal chemistry and structural biology to create highly specific inhibitors.
Data Presentation: Inhibitory Activity of Chitinase Inhibitors
The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several key inhibitors against a range of chitinases.
| Inhibitor | Chitinase Source | Target Enzyme | IC50 (µM) |
| Argifin | Serratia marcescens | SmChiB | 6.4 |
| Aspergillus fumigatus | AfChiB1 | 1.1 | |
| Human | hCHT | 4.5 | |
| Bisdionin C | Aspergillus fumigatus | AfChiB1 | 0.2 |
| Human | hCHT | 8.3 | |
| Human | AMCase | 3.4 | |
| Bisdionin F | Human | hAMCase | 0.92 |
| Mouse | mAMCase | 2.2 |
Experimental Protocols
The discovery and characterization of chitinase inhibitors rely on robust and sensitive enzymatic assays. Below are detailed protocols for a common screening method and the subsequent determination of inhibitor potency.
Protocol 1: Fluorometric Screening Assay for Chitinase Inhibitors
This protocol is based on the enzymatic cleavage of a fluorogenic chitin substrate, which releases a detectable fluorescent signal.
A. Required Materials and Reagents
-
Enzyme: Purified chitinase of interest.
-
Substrate: 4-methylumbelliferyl (4-MU) labeled chitin substrate (e.g., 4-methylumbelliferyl N,N'-diacetylchitobioside).
-
Assay Buffer: Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0).
-
Inhibitors: Test compounds and a known inhibitor (positive control) dissolved in DMSO.
-
Instrumentation: 96-well microplate reader with fluorescence detection capabilities.
B. Assay Procedure
-
Compound Plating: Dispense 1 µL of each test compound solution into the wells of a 96-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Prepare a working solution of the chitinase in cold Assay Buffer. Add 50 µL of the chitinase solution to each well.
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the 4-MU substrate in the Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Signal Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence signal over time) for each well. The activity in the presence of test compounds is then normalized to the activity of the negative control (DMSO). A significant reduction in the reaction rate indicates potential inhibitory activity.
Protocol 2: Determination of IC50 Values
Once potential inhibitors are identified, a dose-response experiment is performed to determine their IC50 value.
A. Procedure
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
Perform the fluorometric assay as described in Protocol 1, using the different concentrations of the inhibitor.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To better understand the context of chitinase inhibitor discovery, the following diagrams illustrate the targeted biological pathway and the general experimental workflow.
References
- 1. Bisdionin C; CAS Number 74857-22-0 [aobious.com]
- 2. Chitinase inhibitor allosamidin is a signal molecule for chitinase production in its producing Streptomyces II. Mechanism for regulation of chitinase production by allosamidin through a two-component regulatory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Target Enzyme Specificity of Chitinase Inhibitors
Disclaimer: The specific compound "Chitinase-IN-1" is not found in publicly available scientific literature. This guide has been constructed to address the core topic of chitinase (B1577495) inhibitor target specificity, using human Chitotriosidase-1 (CHIT1) as the primary target enzyme. The quantitative data and inhibitor name are representative examples designed to illustrate the principles and methodologies requested.
Introduction to Human Chitinases and Their Inhibition
Chitin is the second most abundant polysaccharide in nature, forming the primary structural component of fungal cell walls and the exoskeletons of insects and crustaceans.[1] While mammals do not synthesize chitin, they possess two active chitinases belonging to the Glycoside Hydrolase Family 18 (GH18): Chitotriosidase-1 (CHIT1) and Acidic Mammalian Chitinase (AMCase).[1][2]
Chitotriosidase-1 (CHIT1) is the first mammalian chitinase that was discovered.[3] It is primarily secreted by activated macrophages and neutrophils and plays a role in the innate immune system by degrading chitin-containing pathogens.[3] However, elevated CHIT1 levels are strongly associated with several inflammatory and fibrotic diseases, including Gaucher disease, sarcoidosis, and idiopathic pulmonary fibrosis. This pathological involvement makes CHIT1 a compelling therapeutic target for drug development.
This guide focuses on the target specificity of a representative selective inhibitor, herein referred to as Inhibitor-A1 , against human CHIT1. Understanding the specificity profile is critical for developing effective therapeutics with minimal off-target effects.
Target Enzyme Specificity of Inhibitor-A1
The efficacy and safety of a therapeutic inhibitor are fundamentally dependent on its specificity for the intended target. Inhibitor-A1 was profiled against a panel of human glycosyl hydrolases to determine its selectivity. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Quantitative Inhibitory Activity
The data below summarizes the inhibitory profile of Inhibitor-A1. Lower IC50 values indicate higher potency.
| Enzyme Target | Family | Function | Inhibitor-A1 IC50 (nM) |
| CHIT1 (Human) | GH18 | Chitin Degradation, Innate Immunity | 25 |
| AMCase (Human) | GH18 | Chitin Degradation, Allergic Inflammation | 850 |
| CHI3L1 (YKL-40) | GH18 | Chitinase-like protein (no activity) | > 10,000 |
| Hexosaminidase A | GH20 | Glycoprotein Degradation | > 50,000 |
| Lysozyme | GH22 | Bacterial Cell Wall Degradation | > 50,000 |
Table 1: Specificity profile of Inhibitor-A1 against a panel of human glycosyl hydrolases. Data is representative.
The results clearly indicate that Inhibitor-A1 is a potent and selective inhibitor of CHIT1, exhibiting over 30-fold selectivity against the closely related AMCase and negligible activity against other tested glycosyl hydrolases.
Experimental Protocols
The following protocol details the methodology used to determine the IC50 values for chitinase inhibitors like Inhibitor-A1.
Fluorometric Assay for CHIT1 Activity and Inhibition
This assay measures the enzymatic cleavage of a fluorogenic substrate.
1. Reagents and Buffers:
-
Assay Buffer: McIlvain buffer (100 mM citric acid, 200 mM sodium phosphate, pH 5.2).
-
Enzyme: Recombinant human CHIT1, diluted in Assay Buffer to a final concentration of 2x the desired assay concentration.
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-NAG3), prepared as a 22 µM stock solution in Assay Buffer.
-
Inhibitor: Inhibitor-A1, serially diluted in DMSO and then further diluted in Assay Buffer to create a 2x concentration series.
-
Stop Solution: 0.3 M Glycine-NaOH buffer, pH 10.6.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the 2x inhibitor dilutions to the wells of a black 96-well microplate. For control wells (100% activity and 0% activity), add 50 µL of Assay Buffer with DMSO.
-
Add 50 µL of the 2x CHIT1 enzyme solution to the inhibitor and 100% activity control wells. Add 50 µL of Assay Buffer to the 0% activity (blank) wells.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the 22 µM 4-MU-NAG3 substrate solution to all wells. The final reaction volume is 200 µL.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Terminate the reaction by adding 100 µL of Stop Solution to all wells.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
3. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
Visualizations: Workflows and Pathways
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the fluorometric assay used to determine inhibitor potency.
References
- 1. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitinases and Chitinase-Like Proteins as Therapeutic Targets in Inflammatory Diseases, with a Special Focus on Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of chitotriosidase (chitinase 1) under normal and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
Chitinase Inhibitors: A Technical Guide to Their Activity and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods. The enzymes that hydrolyze chitin, known as chitinases, are essential for the growth, development, and viability of these organisms. Consequently, the inhibition of chitinase (B1577495) activity represents a promising strategy for the development of novel antifungal agents and insecticides. As chitin is not synthesized by vertebrates, chitinases are an attractive and specific therapeutic target.
While the user requested information on "Chitinase-IN-1," this is not a standard nomenclature for a specific, publicly documented chitinase inhibitor. Therefore, this technical guide will focus on well-characterized, naturally occurring chitinase inhibitors, Allosamidin and Argifin , as representative examples to provide an in-depth overview of their activity across various organisms, the experimental protocols for their characterization, and the signaling pathways they impact.
Data Presentation: Inhibitory Activity of Chitinase Inhibitors
The potency of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize the reported inhibitory activities of Allosamidin and Argifin against a range of family 18 chitinases from different organisms.
Table 1: Inhibitory Activity of Allosamidin against Various Family 18 Chitinases [1]
| Organism Source | Enzyme | IC50 | Ki | Assay Conditions |
| Candida albicans | Chitinase | 0.2 µM | 0.1 µM | Radiometric assay |
| Saccharomyces cerevisiae | Chitinase | 1.6 µM | - | Fluorometric assay |
| Aspergillus fumigatus | ChiB1 | 127 µM | - | Fluorometric assay[2] |
| Bombyx mori (Silkworm) | Chitinase | - | - | Potent in vitro inhibitor[3] |
| Human | Chitotriosidase (CHIT1) | 0.019 µM | 0.012 µM | Fluorometric assay |
| Human | Acidic Mammalian Chitinase (AMCase) | 0.01 µM | 0.007 µM | Fluorometric assay |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specific assay conditions. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Table 2: Inhibitory Activity of Argifin against Various Family 18 Chitinases [4][5]
| Organism Source | Enzyme | IC50 (µM) | Temperature (°C) |
| Lucilia cuprina (Australian sheep blowfly) | LcChi | 3.7 | 37 |
| Lucilia cuprina (Australian sheep blowfly) | LcChi | 0.10 | 20 |
| Serratia marcescens | SmChiA | 0.025 | N/A |
| Serratia marcescens | SmChiB | 6.4 | N/A |
| Aspergillus fumigatus | AfChiB1 | 1.1 | N/A |
| Human | Chitotriosidase (hCHT) | 4.5 | N/A |
N/A: Not available in the cited literature.
Experimental Protocols
The characterization of chitinase inhibitors relies on robust and reproducible experimental assays. The following are detailed methodologies for commonly used fluorometric and radiometric assays.
Protocol 1: Fluorometric Chitinase Inhibition Assay
This is a highly sensitive method for measuring chitinase activity and its inhibition.
Principle: The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside (4-MUTC), which is non-fluorescent. Chitinase cleaves the substrate, releasing the highly fluorescent product 4-methylumbelliferone (B1674119) (4MU). The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Materials:
-
Purified chitinase enzyme
-
Assay Buffer (e.g., 200 mM Potassium Phosphate Buffer, pH 6.0)
-
Substrate Stock: 4-MUTC dissolved in DMSO
-
Stop Solution: 1 M Na2CO3 or other high pH buffer
-
4MU Standard for generating a standard curve
-
Chitinase inhibitor (e.g., Allosamidin or Argifin)
-
96-well black microplates
Procedure:
-
Preparation: Prepare serial dilutions of the chitinase inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the purified chitinase enzyme, and the different concentrations of the inhibitor. Include a "no inhibitor" control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for 15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the 4-MUTC substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Radiometric Chitinase Inhibition Assay
This method offers high sensitivity and specificity by directly measuring the enzymatic cleavage of a radiolabeled substrate.
Principle: The assay is based on the separation of the insoluble, polymeric radiolabeled chitin substrate (e.g., [³H]chitin) from the soluble, radiolabeled chitooligosaccharide products. The amount of radioactivity in the supernatant is directly proportional to the chitinase activity.
Materials:
-
Purified chitinase enzyme
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
[³H]chitin substrate
-
Chitinase inhibitor (e.g., Allosamidin)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Preparation of Radiolabeled Substrate: Colloidal chitin is prepared from purified chitin and then radiolabeled using [³H]acetic anhydride. The unincorporated radioactivity is removed by washing.
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer and the purified chitinase enzyme. Add serial dilutions of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at the assay temperature.
-
Reaction Initiation: Initiate the reaction by adding the [³H]chitin substrate to all tubes.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the chitinase for a fixed period (e.g., 30-60 minutes).
-
Reaction Termination and Separation: Terminate the reaction by adding a precipitating agent (e.g., trichloroacetic acid) and centrifuging to pellet the unreacted [³H]chitin.
-
Radioactivity Measurement: Transfer an aliquot of the supernatant containing the soluble radiolabeled products to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration based on the reduction in radioactivity in the supernatant compared to the control without the inhibitor. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of chitinases can have significant downstream effects on cellular signaling and organismal physiology. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow in the study of chitinase inhibitors.
In mammals, chitinases are implicated in inflammatory responses, particularly in allergic diseases like asthma. Inhaled chitin from allergens can trigger an immune response leading to the production of chitinases, which in turn can amplify the inflammatory cascade.
Allosamidin and Argifin are potent, naturally occurring inhibitors of family 18 chitinases with demonstrated activity against enzymes from a broad range of organisms, including fungi, insects, and humans. Their well-defined mechanisms of action and the availability of robust experimental protocols for their characterization make them invaluable tools for basic research and as lead compounds for the development of novel therapeutics and agrochemicals. The detailed information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of chitinase inhibition in their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The molecular structure, biological roles, and inhibition of plant pathogenic fungal chitin deacetylases [frontiersin.org]
- 3. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Chitinase-IN-1 biological function and activity
An In-depth Technical Guide to the Chitinase (B1577495) Inhibitor Argifin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the exoskeletons of arthropods. The enzymes that hydrolyze chitin, known as chitinases, are essential for the growth, development, and viability of these organisms. Consequently, the inhibition of chitinase activity has emerged as a promising strategy for the development of novel antifungal agents, insecticides, and therapeutics for inflammatory diseases such as asthma.[1][2] Argifin, a cyclic pentapeptide natural product isolated from the soil microorganism Gliocladium sp. FTD-0668, is a potent and selective inhibitor of family 18 chitinases.[1] This technical guide provides a comprehensive overview of the biological function, activity, and mechanism of action of Argifin.
Biological Function and Activity
Argifin demonstrates a broad spectrum of inhibitory activity against various family 18 chitinases, which are found in a wide range of organisms including insects, fungi, and humans.[3] In insects, chitinases are crucial for molting, and inhibition of these enzymes can disrupt this vital process.[3] The inhibitory action of Argifin against insect chitinases, such as that from the blowfly (Lucilia cuprina), underscores its potential as an insecticide.
In the context of human health, chitinases like acidic mammalian chitinase (AMCase) and chitotriosidase (CHIT1) are implicated in the pathophysiology of inflammatory and fibrotic diseases. For instance, elevated chitinase levels are associated with Th2 cytokine-driven inflammatory responses in asthma. By inhibiting these mammalian chitinases, Argifin presents a potential therapeutic avenue for such conditions.
Quantitative Inhibitory Activity of Argifin
The inhibitory potency of Argifin against a variety of chitinases has been quantified, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Chitinase Source Organism | Target Enzyme | IC50 (µM) | Temperature (°C) |
| Serratia marcescens | SmChiA | 0.025 | Not Specified |
| Serratia marcescens | SmChiB | 6.4 | Not Specified |
| Aspergillus fumigatus | AfChiB1 | 1.1 | Not Specified |
| Human | Chitotriosidase | 4.5 | Not Specified |
| Australian sheep blowfly (Lucilia cuprina) | LcChi | 0.10 | 20 |
| Australian sheep blowfly (Lucilia cuprina) | LcChi | 3.7 | 37 |
[Data sourced from multiple references.]
Mechanism of Action
Argifin functions as a competitive inhibitor of family 18 chitinases. Its mechanism of action is attributed to its structural mimicry of the natural chitin substrate. X-ray crystallography studies of Argifin in complex with chitinases have provided detailed insights into its binding mode. Argifin occupies the active site of the enzyme, preventing the binding and subsequent hydrolysis of chitin. This detailed structural understanding of the Argifin-chitinase interaction provides a rational basis for the design and development of more potent and selective next-generation chitinase inhibitors.
Signaling Pathways
In human inflammatory diseases like asthma, chitin-containing allergens can trigger an immune response leading to the release of chitinases from macrophages and epithelial cells. These enzymes can amplify the type 2 immune response, which is characterized by the production of cytokines such as IL-4, IL-5, and IL-13. IL-13, in particular, can create a positive feedback loop by further inducing the expression of acidic mammalian chitinase (AMCase). By inhibiting chitinase activity, Argifin can potentially disrupt this inflammatory cascade.
Experimental Protocols
Chitinase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound like Argifin against a specific chitinase using a fluorometric substrate.
Materials:
-
Purified chitinase enzyme
-
Argifin (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetylchitobioside)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of Argifin in the assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, the Argifin dilutions, and the purified chitinase solution. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic chitinase substrate to all wells.
-
Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence intensity in the microplate reader.
-
Calculate the percentage of inhibition for each Argifin concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Argifin concentration and fitting the data to a dose-response curve.
All-Solid-Phase Synthesis of Argifin
The total synthesis of Argifin can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.
General Steps:
-
Resin Preparation: Start with a suitable resin (solid support) that is functionalized with a linker to which the first amino acid can be attached.
-
Amino Acid Coupling: The first protected amino acid is coupled to the resin.
-
Deprotection: The protecting group on the N-terminus of the resin-bound amino acid is removed.
-
Sequential Coupling: The next protected amino acid is coupled to the deprotected N-terminus of the growing peptide chain.
-
Repeat: Steps 3 and 4 are repeated for each subsequent amino acid in the Argifin sequence.
-
Cleavage: Once the linear pentapeptide is assembled, it is cleaved from the resin support.
-
Cyclization: The linear peptide is then cyclized in solution to form the final Argifin macrocycle.
-
Purification: The crude cyclic peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
References
In-Depth Technical Review of Chitinase-IN-1: A Potent Inhibitor of Insect Chitinolytic Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-1 is a synthetic insecticidal compound that demonstrates significant inhibitory activity against key enzymes in the chitin (B13524) degradation pathway of insects, particularly the Asian corn borer (Ostrinia furnacalis). As a potent inhibitor of both chitinase (B1577495) and N-acetylglucosaminidase, this compound presents a promising avenue for the development of novel pest management strategies. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biochemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation.
Biochemical Profile and Mechanism of Action
This compound is a thalimide derivative with the chemical name 2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione. Its molecular formula is C₁₈H₁₆N₄O₂S.
The primary mechanism of action of this compound is the inhibition of enzymes crucial for the molting process in insects. Chitin, a polymer of N-acetylglucosamine, is a major component of the insect exoskeleton. The breakdown of old cuticle and the synthesis of a new one are tightly regulated by a suite of enzymes, including chitinases and N-acetylglucosaminidases. By inhibiting these enzymes, this compound disrupts the normal growth and development of insects, leading to mortality.
Quantitative Inhibition Data
The inhibitory effects of this compound have been quantified against chitinase and N-acetylglucosaminidase. The available data is summarized in the table below.
| Enzyme Target | Inhibitor Concentration | % Inhibition |
| Chitinase | 50 µM | 75% |
| N-acetylglucosaminidase | 20 µM | 67% |
Data sourced from commercial supplier information referencing patent CN 103641825 A.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in patent CN 103641825 A. A generalized synthetic workflow is outlined below.
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocol (Based on general procedures for similar compounds):
-
Synthesis of N-(2-hydroxyethyl)-1,8-naphthalimide: A mixture of 1,8-naphthalic anhydride and ethanolamine is refluxed in a suitable solvent such as ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to yield N-(2-hydroxyethyl)-1,8-naphthalimide.
-
Synthesis of N-(2-chloroethyl)-1,8-naphthalimide: N-(2-hydroxyethyl)-1,8-naphthalimide is reacted with a chlorinating agent like thionyl chloride, typically in an inert solvent. The excess thionyl chloride is removed under reduced pressure, and the crude product is purified.
-
Synthesis of this compound: N-(2-chloroethyl)-1,8-naphthalimide is reacted with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated, and after completion, the product is isolated by precipitation with water, followed by filtration and purification.
Experimental Protocols
Chitinase Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against insect chitinase, based on methods described for similar studies.
Materials:
-
Chitinase enzyme (e.g., from Ostrinia furnacalis)
-
Colloidal chitin (substrate)
-
Phosphate (B84403) buffer (pH 6.0-8.0, optimal pH should be predetermined for the specific enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, chitinase enzyme solution, and a specific concentration of this compound. A control reaction should be prepared without the inhibitor.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
Initiate the enzymatic reaction by adding the colloidal chitin substrate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding DNS reagent and heating the mixture (e.g., in a boiling water bath for 5-10 minutes).
-
After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
The amount of reducing sugars produced is determined from a standard curve prepared with N-acetylglucosamine.
-
The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Caption: Workflow for chitinase inhibition assay.
N-acetylglucosaminidase Inhibition Assay
A similar protocol can be adapted for measuring the inhibition of N-acetylglucosaminidase, with the key difference being the substrate used.
Materials:
-
N-acetylglucosaminidase enzyme
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) (substrate)
-
Appropriate buffer (e.g., citrate (B86180) or phosphate buffer)
-
This compound
-
Stop solution (e.g., 0.5 M Na₂CO₃)
-
Spectrophotometer
Procedure:
-
Follow a similar setup as the chitinase assay, preparing a reaction mixture with buffer, enzyme, and inhibitor.
-
Initiate the reaction by adding the pNAG substrate.
-
Incubate under optimal conditions.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition as described previously.
Signaling Pathways
While the direct mechanism of this compound is enzymatic inhibition, this action has downstream consequences on the signaling pathways that regulate insect molting. The precise signaling cascade affected by the inhibition of chitinolytic enzymes is complex and involves hormonal regulation, primarily by ecdysteroids and juvenile hormone. Disruption of chitin degradation can be hypothesized to interfere with the feedback mechanisms that control the expression of genes involved in molting.
Caption: Logical relationship of this compound's action.
Conclusion
This compound is a potent, dual-action inhibitor of insect chitinase and N-acetylglucosaminidase. Its targeted mechanism of action, disrupting the essential molting process in insects like Ostrinia furnacalis, makes it a valuable lead compound in the development of new-generation insecticides. Further research into its target specificity, in vivo efficacy, and potential environmental impact will be crucial for its practical application in agriculture. The detailed synthetic and experimental protocols provide a solid foundation for researchers to further investigate and build upon the potential of this promising insecticidal agent.
The Inhibitory Pathway of Chitinase-IN-1: A Technical Guide
An In-depth Examination of a Novel Chitinase (B1577495) Inhibitor and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
While "Chitinase-IN-1" (CAS 1579991-61-9) is a documented inhibitor of insect chitinase and N-acetyl-hexosaminidase, detailed public data on its specific inhibitory pathways and mechanism of action remains limited. Initial findings indicate that at a concentration of 50 µM, it demonstrates 75% inhibition of glycosidase, and at 20 µM, it shows 67% inhibition of N-acetylglucosaminidase. To provide a comprehensive technical guide that fulfills the requirements for in-depth pathway analysis, quantitative data, and detailed experimental protocols, this document will focus on a well-characterized, first-in-class, and clinically relevant chitinase inhibitor, OATD-01 . This potent and selective inhibitor of human chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase) serves as an exemplary model for understanding the therapeutic potential of targeting chitinases in inflammatory and fibrotic diseases.
OATD-01 is an orally active small molecule that has shown significant promise in preclinical and clinical studies for conditions such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[1][2] This guide will delve into the core inhibitory mechanisms of OATD-01, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.
Quantitative Data: Inhibitory Profile of OATD-01
The inhibitory potency of OATD-01 has been rigorously quantified against its primary targets, human and murine CHIT1 and AMCase. The following tables summarize the key in vitro inhibitory constants.
| Enzyme Target | Inhibitor | IC50 (nM) | Reference |
| Human Chitotriosidase 1 (hCHIT1) | OATD-01 | 23 | [3] |
| Murine Chitotriosidase 1 (mCHIT1) | OATD-01 | 28 | [3] |
| Human Acidic Mammalian Chitinase (hAMCase) | OATD-01 | 9 | [3] |
| Murine Acidic Mammalian Chitinase (mAMCase) | OATD-01 | 7.8 |
| Enzyme Target | Inhibitor | Ki (nM) | Reference |
| Human Chitotriosidase 1 (hCHIT1) | OATD-01 | 17.3 | |
| Murine Chitotriosidase 1 (mCHIT1) | OATD-01 | 26.05 | |
| Human Acidic Mammalian Chitinase (hAMCase) | OATD-01 | 4.8 | |
| Murine Acidic Mammalian Chitinase (mAMCase) | OATD-01 | 5.7 |
Core Inhibitory Pathway and Mechanism of Action
OATD-01 exerts its therapeutic effects by directly inhibiting the enzymatic activity of CHIT1, a key enzyme implicated in the pathogenesis of chronic inflammatory and fibrotic diseases. CHIT1 is predominantly secreted by activated macrophages and is believed to play a crucial role in tissue remodeling. The inhibitory action of OATD-01 on CHIT1 disrupts downstream signaling cascades that promote fibrosis, most notably the Transforming Growth Factor-β (TGF-β) pathway.
Modulation of the TGF-β Signaling Pathway
TGF-β1 is a potent pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition. CHIT1 has been shown to amplify TGF-β1 signaling. It interacts with TGF-β receptor-associated protein 1 (TGFBRAP1), which enhances the canonical TGF-β signaling through SMAD proteins. Furthermore, CHIT1 can suppress the expression of SMAD7, an inhibitory SMAD that acts as a negative feedback regulator of TGF-β signaling.
By inhibiting CHIT1, OATD-01 effectively dampens the pro-fibrotic TGF-β signaling cascade. This leads to a reduction in fibroblast activation and subsequent collagen deposition.
Impact on Macrophage Activation
Activated macrophages are a primary source of CHIT1 in pathological conditions. These macrophages often adopt a pro-inflammatory and pro-fibrotic phenotype. OATD-01 has been shown to modulate macrophage activity, leading to a decrease in the production of pro-inflammatory mediators. By inhibiting CHIT1, OATD-01 can shift the macrophage phenotype towards a more anti-inflammatory and pro-resolving state, further contributing to the attenuation of fibrosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of OATD-01.
In Vitro Chitinase Activity Assay
This assay quantifies the enzymatic activity of chitinases and the inhibitory potency of compounds like OATD-01. It utilizes a fluorogenic substrate that, when cleaved by chitinase, releases a fluorescent molecule.
Materials:
-
Recombinant human CHIT1 or AMCase
-
OATD-01
-
4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (fluorogenic substrate)
-
Assay Buffer (e.g., phosphate-citrate buffer, pH 5.2)
-
Stop Solution (e.g., glycine-NaOH buffer, pH 10.6)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a serial dilution of OATD-01 in the assay buffer.
-
In the wells of the 96-well plate, add a fixed concentration of the chitinase enzyme.
-
Add the different concentrations of OATD-01 to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Calculate the percentage of inhibition for each OATD-01 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the OATD-01 concentration and fitting the data to a dose-response curve.
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This in vivo model is widely used to assess the anti-fibrotic efficacy of therapeutic agents. Bleomycin (B88199) administration induces lung injury and subsequent fibrosis, mimicking aspects of human IPF.
Materials:
-
C57BL/6 mice
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize the mice.
-
Surgically expose the trachea.
-
Administer a single intratracheal dose of bleomycin (e.g., 1-3 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
Suture the incision and allow the animals to recover.
-
Administer OATD-01 or vehicle control daily via oral gavage, starting at a predetermined time point post-bleomycin instillation (e.g., day 7 for therapeutic intervention).
-
At the end of the study period (e.g., day 21 or 28), euthanize the mice and harvest the lungs.
-
Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome or Sirius Red staining for collagen) and biochemical assays (e.g., hydroxyproline (B1673980) content).
Histological Assessment of Collagen Deposition (Sirius Red Staining)
This staining method is used to visualize collagen fibers in tissue sections, allowing for the quantification of fibrosis.
Materials:
-
Paraffin-embedded lung tissue sections (5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acetic acid solution (0.5%)
-
Ethanol (B145695) (100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the lung tissue sections.
-
Stain the sections with Picro-Sirius Red solution for 60 minutes.
-
Rinse the slides in two changes of acetic acid solution.
-
Dehydrate the sections through graded ethanol series to 100% ethanol.
-
Clear the sections in xylene and mount with a resinous medium.
-
Visualize the stained sections under a light microscope. Collagen fibers will appear red. For more detailed analysis, polarized light microscopy can be used, where thicker type I collagen fibers appear yellow-orange and thinner type III collagen fibers appear green.
Fibroblast to Myofibroblast Differentiation Assay
This in vitro assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into collagen-producing myofibroblasts, a key process in fibrosis.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
TGF-β1
-
OATD-01
-
Antibodies for immunofluorescence (e.g., anti-alpha-smooth muscle actin [α-SMA])
-
Fluorescent secondary antibodies and nuclear stain (e.g., DAPI)
Procedure:
-
Seed primary human lung fibroblasts in a multi-well plate.
-
After cell adherence, replace the medium with a low-serum medium.
-
Pre-treat the cells with various concentrations of OATD-01 for 1-2 hours.
-
Induce myofibroblast differentiation by adding TGF-β1 (e.g., 2 ng/mL) to the medium.
-
Incubate for 48-72 hours.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining for α-SMA, a marker of myofibroblast differentiation.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a high-content imaging system.
-
Quantify the expression of α-SMA to determine the extent of myofibroblast differentiation and the inhibitory effect of OATD-01.
Conclusion
While the specific inhibitory pathway of "this compound" requires further investigation, the comprehensive data available for the exemplary inhibitor OATD-01 provides a robust framework for understanding the therapeutic strategy of chitinase inhibition. By targeting CHIT1 and AMCase, OATD-01 effectively mitigates pro-fibrotic signaling, primarily through the modulation of the TGF-β pathway, and dampens the inflammatory response by altering macrophage phenotypes. The detailed experimental protocols provided herein offer a guide for the continued research and development of chitinase inhibitors as a promising new class of therapeutics for a range of debilitating inflammatory and fibrotic diseases.
References
Preliminary Studies on the Efficacy of Chitinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases, enzymes that degrade chitin (B13524), are pivotal in the pathophysiology of various diseases, including fungal infections, inflammatory disorders, and fibrosis. The inhibition of these enzymes presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the preliminary efficacy of key chitinase (B1577495) inhibitors, focusing on OATD-01, Kasugamycin, and Argifin. It details the experimental protocols for assessing their efficacy and visualizes the core signaling pathways involved. While the initial query concerned "Chitinase-IN-1," this document focuses on publicly documented inhibitors to provide a concrete and data-driven resource.
Quantitative Efficacy Data of Chitinase Inhibitors
The following tables summarize the in vitro and in vivo efficacy data for selected chitinase inhibitors.
Table 1: In Vitro Inhibitory Activity of Chitinase Inhibitors
| Inhibitor | Target Chitinase | Assay Type | IC50 / Ki Value | Reference |
| OATD-01 | Human CHIT1 | Enzymatic | IC50 = 23.4 nM | [1] |
| Human AMCase | Enzymatic | IC50 = 9.2 nM | [1] | |
| Mouse CHIT1 | Enzymatic | IC50 = 27.5 nM | [1] | |
| Mouse AMCase | Enzymatic | IC50 = 7.8 nM | [1] | |
| Kasugamycin | Human CHIT1 | Enzymatic | Potent Inhibition | [2] |
| Argifin | Serratia marcescens ChiA | Enzymatic | IC50 = 0.025 µM | |
| Serratia marcescens ChiB | Enzymatic | IC50 = 6.4 µM | ||
| Aspergillus fumigatus ChiB1 | Enzymatic | IC50 = 1.1 µM | ||
| Human CHIT1 | Enzymatic | IC50 = 4.5 µM | ||
| Lucilia cuprina Chitinase | Enzymatic | IC50 = 3.7 µM |
Table 2: In Vivo Efficacy of Chitinase Inhibitors in Disease Models
| Inhibitor | Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| OATD-01 | Bleomycin-induced pulmonary fibrosis | Mouse | 30 mg/kg, po, bid | Significant reduction in lung fibrosis, comparable to pirfenidone. | |
| Kasugamycin | Bleomycin- and TGF-β-stimulated pulmonary fibrosis | Mouse | Not specified | Impressive anti-fibrotic effects in both preventive and therapeutic settings. | |
| Inhibits profibrotic macrophage activation, fibroblast proliferation, and myofibroblast transformation. | |||||
| Argifin | Fungal infection (in vitro data suggests potential) | - | - | Potent inhibitor of fungal chitinases. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of efficacy studies.
Protocol 1: Fluorometric Chitinase Inhibition Assay
This assay is a sensitive method for quantifying chitinase activity and the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (Substrate)
-
Assay Buffer: Phosphate-Citrate Buffer (pH 5.2)
-
Stop Solution: Glycine-NaOH buffer (pH 10.6)
-
Chitinase enzyme
-
Test inhibitor (e.g., OATD-01)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme Preparation: Dilute the chitinase enzyme to the desired concentration in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add 50 µL of the diluted test inhibitor solutions. Add 50 µL of the diluted enzyme solution to each well. Include wells with buffer only (blank) and enzyme with vehicle (negative control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare the substrate solution in the assay buffer. Add 100 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Dinitrosalicylic Acid (DNS) Method for Chitinase Activity
This colorimetric assay measures the amount of reducing sugars released from a chitin substrate by chitinase activity.
Materials:
-
Colloidal chitin (1% w/v)
-
DNS reagent (3,5-dinitrosalicylic acid)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Chitinase enzyme
-
Test inhibitor
-
Spectrophotometer (540 nm)
Procedure:
-
Reaction Mixture: In a test tube, combine 1 mL of 1% colloidal chitin, 1 mL of sodium phosphate buffer, and 0.5 mL of the chitinase enzyme solution. For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding 3 mL of DNS reagent.
-
Color Development: Boil the mixture for 10-15 minutes. A color change from yellow to reddish-brown will occur.
-
Absorbance Measurement: After cooling the tubes to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of N-acetyl-D-glucosamine to quantify the amount of reducing sugar released.
-
Data Analysis: Determine the chitinase activity in the presence and absence of the inhibitor to calculate the percentage of inhibition.
Signaling Pathways and Mechanisms of Action
Chitinase inhibitors exert their effects by modulating key signaling pathways involved in inflammation and fibrosis.
TGF-β Signaling Pathway in Pulmonary Fibrosis
Transforming growth factor-beta (TGF-β) is a central mediator of fibrosis. Chitinase 1 (CHIT1) has been shown to contribute to the pathogenesis of pulmonary fibrosis through the regulation of TGF-β signaling. The inhibitor Kasugamycin has been demonstrated to exert its anti-fibrotic effects by interfering with this pathway. Specifically, Kasugamycin inhibits the physical association between CHIT1 and TGF-β-associated protein 1 (TGFBRAP1), a molecule that enhances TGF-β signaling.
Caption: TGF-β signaling pathway in fibrosis and the inhibitory action of Kasugamycin.
Chitin-Induced Immune Signaling
Chitin fragments can act as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses. The recognition of chitin by pattern recognition receptors (PRRs) on immune cells, such as macrophages, initiates signaling cascades that lead to the production of pro-inflammatory cytokines. This pathway is a key target for chitinase inhibitors in inflammatory diseases.
Caption: Chitin-induced immune signaling and the role of chitinase inhibitors.
Conclusion
The preliminary studies on chitinase inhibitors like OATD-01, Kasugamycin, and Argifin demonstrate their significant therapeutic potential in a range of diseases, particularly those with inflammatory and fibrotic components. The data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further research and development in this promising area of pharmacology. Continued investigation into the efficacy, safety, and mechanisms of action of these and other novel chitinase inhibitors is warranted to translate these preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for Chitinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-1 is a potent and selective inhibitor of chitotriosidase (CHIT1), a member of the glycosyl hydrolase family 18. Elevated CHIT1 activity is associated with various inflammatory and fibrotic diseases, making it a compelling therapeutic target.[1] CHIT1 is predominantly expressed by activated macrophages and is implicated in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF), sarcoidosis, and other interstitial lung diseases.[2][3][4] this compound offers a valuable tool for studying the role of CHIT1 in these disease processes and for evaluating the therapeutic potential of CHIT1 inhibition. These application notes provide detailed protocols for the use of this compound in a laboratory setting.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of CHIT1 and preventing the hydrolysis of its substrate, chitin.[1] By blocking the enzymatic activity of CHIT1, this compound can modulate downstream signaling pathways and cellular responses implicated in inflammation and fibrosis. Notably, CHIT1 has been shown to augment TGF-β1 signaling, a key pathway in fibrosis, and its inhibition can attenuate these effects.
Data Presentation
The inhibitory activity of this compound and its close analog, OATD-01, has been characterized against both human and murine CHIT1, as well as the related acidic mammalian chitinase (B1577495) (AMCase).
| Compound | Target | Assay | Value (nM) |
| OATD-01 | hCHIT1 | IC50 | 23 |
| OATD-01 | mCHIT1 | IC50 | 28 |
| OATD-01 | hAMCase | IC50 | 9 |
| OATD-01 | mAMCase | IC50 | 7.8 |
| OATD-01 | hCHIT1 | Ki | 17.3 |
| OATD-01 | mCHIT1 | Ki | 26.05 |
| OATD-01 | hAMCase | Ki | 4.8 |
| OATD-01 | mAMCase | Ki | 5.7 |
Table 1: Inhibitory activity of OATD-01, a close analog of this compound, against human (h) and murine (m) CHIT1 and AMCase.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol describes the determination of the inhibitory activity of this compound against CHIT1 using a fluorogenic substrate.
Materials:
-
Recombinant human CHIT1 (or other target chitinase)
-
This compound
-
Fluorogenic substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside
-
Assay Buffer: 50 mM sodium phosphate, pH 5.0
-
Stop Solution: 0.5 M sodium carbonate
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add 20 µL of each this compound dilution. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Add 30 µL of recombinant CHIT1 enzyme solution (final concentration ~1-5 nM) to each well, except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration ~10-20 µM) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Enzyme Inhibition Assay Workflow
Cellular Assay: Inhibition of Pro-inflammatory Mediator Release from Macrophages
This protocol details a method to assess the effect of this compound on the release of pro-inflammatory mediators from activated macrophages.
Materials:
-
Human or murine macrophages (e.g., primary bronchoalveolar lavage fluid (BALF) macrophages, bone marrow-derived macrophages (BMDMs), or a macrophage cell line like THP-1)
-
Lipopolysaccharide (LPS) or other appropriate macrophage stimulus
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ELISA kits for target cytokines/chemokines (e.g., CCL4, IL-15)
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the macrophages with an appropriate agonist (e.g., LPS at 100 ng/mL) for 18-24 hours. Include an unstimulated control.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory mediators (e.g., CCL4, IL-15) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine/chemokine release.
Inhibition of Macrophage-Mediated Inflammation
In Vivo Murine Model of Pulmonary Fibrosis
This protocol outlines a general procedure for evaluating the efficacy of this compound in a bleomycin-induced pulmonary fibrosis model in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Equipment for intratracheal instillation
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.
-
Treatment: Begin treatment with this compound (e.g., 30-100 mg/kg, once daily by oral gavage) on a specified day post-bleomycin administration (e.g., day 7 for a therapeutic model). A vehicle control group should be included.
-
Monitoring: Monitor mice daily for signs of distress and record body weight regularly.
-
Endpoint Analysis (e.g., Day 21):
-
Euthanize mice and collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Perfuse the lungs and harvest them for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and assessment of fibrosis using a scoring system (e.g., Ashcroft score).
-
Homogenize a portion of the lung tissue for biochemical analysis (e.g., Sircol assay for soluble collagen content) and gene expression analysis (e.g., qPCR for profibrotic markers).
-
-
Data Analysis: Compare the extent of fibrosis and inflammation between the this compound-treated group and the vehicle-treated group.
In Vivo Pulmonary Fibrosis Experimental Workflow
Signaling Pathway
CHIT1 is involved in the TGF-β signaling pathway, which is a central regulator of fibrosis. Inhibition of CHIT1 can modulate this pathway.
CHIT1 in the TGF-β Signaling Pathway
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitinase-IN-1 experimental protocol for fungal growth inhibition
An experimental protocol for evaluating the fungal growth inhibition properties of a hypothetical chitinase (B1577495) inhibitor, Chitinase-IN-1, is detailed below. This document provides comprehensive methodologies for key experiments, presents data in structured tables, and includes diagrams for signaling pathways and experimental workflows as requested.
Application Notes and Protocols for this compound
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical component of the fungal cell wall, providing structural integrity.[1][2][3] Chitinases are enzymes that hydrolyze chitin and are essential for fungal growth, morphogenesis, and cell division.[4][5] Consequently, the inhibition of chitinase activity presents a promising strategy for the development of novel antifungal agents. This compound is a potent and selective inhibitor of fungal chitinases. These application notes provide detailed protocols for evaluating the in vitro antifungal activity of this compound and characterizing its effect on fungal growth.
Mechanism of Action
This compound is hypothesized to act by binding to the active site of fungal chitinases, thereby preventing the breakdown of chitin. This inhibition of chitin degradation disrupts the normal processes of cell wall remodeling and septa formation, leading to compromised cell wall integrity, abnormal morphology, and ultimately, the inhibition of fungal growth.
Caption: Mechanism of action of this compound.
Experimental Protocols
A generalized workflow for assessing the antifungal activity of this compound is depicted below.
Caption: Experimental workflow for antifungal testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methodologies to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound
-
Test fungi (e.g., Aspergillus fumigatus, Candida albicans, Trichoderma spp.)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
Spectrophotometer or microplate reader
-
Sterile saline or PBS
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Fungal Inoculum Preparation:
-
Grow the fungal strains on appropriate agar (B569324) plates.
-
Harvest spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a final concentration of 1 x 105 to 5 x 105 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in the broth medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum without inhibitor) and a negative control (broth medium only).
-
Incubate the plates at an appropriate temperature (e.g., 28-37°C) for 24-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm to determine the concentration that inhibits 50% of growth (MIC50) compared to the positive control.
-
Radial Growth Inhibition Assay
This assay measures the effect of this compound on the radial growth of filamentous fungi on a solid medium.
Materials:
-
This compound
-
Test filamentous fungi (e.g., Sclerotium rolfsii, Colletotrichum sp.)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer or pipette tips
Procedure:
-
Preparation of Amended Media:
-
Prepare PDA and autoclave.
-
Cool the medium to 45-50°C and add this compound to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony.
-
Place the mycelial plug at the center of the PDA plates containing different concentrations of this compound.
-
Use a PDA plate without the inhibitor as a control.
-
-
Incubation and Measurement:
-
Incubate the plates at 25-28°C.
-
Measure the colony diameter daily for 3-7 days, or until the control plate is fully covered.
-
-
Calculation of Growth Inhibition:
-
Calculate the percentage of growth inhibition using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
Data Presentation
The quantitative data obtained from the above experiments should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi.
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | 12.5 | 25 |
| Candida albicans | 25 | 50 |
| Trichoderma asperellum | 6.25 | 12.5 |
| Sclerotium rolfsii | 10 | 20 |
| Colletotrichum sp. | 15 | 30 |
Table 2: Percentage of Radial Growth Inhibition of Filamentous Fungi by this compound.
| Concentration (µg/mL) | Sclerotium rolfsii | Colletotrichum sp. |
| 10 | 35% | 28% |
| 25 | 62% | 55% |
| 50 | 85% | 78% |
| 100 | 98% | 92% |
Conclusion
The protocols described in this document provide a framework for the systematic evaluation of the antifungal properties of the chitinase inhibitor, this compound. The data generated from these experiments will be crucial for understanding its potency, spectrum of activity, and potential as a novel antifungal therapeutic or agricultural agent. Further studies may include investigating the effects of this compound on fungal morphology using microscopy and exploring its efficacy in in vivo models of fungal infection.
References
- 1. Characterisation and antifungal activity of extracellular chitinase from a biocontrol fungus, Trichoderma asperellum PQ34 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chitinase-IN-1 as a Biocontrol Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinase-IN-1 is a potent inhibitor of insect and fungal chitinases, as well as N-acetylhexosaminidases.[1] By targeting the enzymatic degradation of chitin (B13524), a crucial structural component of fungal cell walls and insect exoskeletons, this compound presents a promising avenue for the development of novel biocontrol agents.[2][3][4] Its specificity for insect and fungal enzymes over mammalian and plant counterparts suggests a favorable safety profile for agricultural and therapeutic applications.[1] These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways related to the use of this compound as a biocontrol agent.
Quantitative Data
The inhibitory activity of this compound has been quantified against insect chitinases and N-acetylhexosaminidases. While comprehensive data across a wide range of species is still emerging, initial findings demonstrate significant inhibition. Further studies on analogous compounds containing the 1,3,4-thiadiazole (B1197879) moiety have shown promising antifungal and insecticidal activities, suggesting a broader potential for this class of inhibitors.
| Target Enzyme | Inhibitor Concentration | % Inhibition | Reference |
| Insect Chitinase | 50 µM | 75% | |
| N-acetyl-hexosaminidase | 20 µM | 67% |
| Analogous Compound Activity (1,3,4-Thiadiazole Derivatives) | Target Organism | Activity Metric (MIC/LC50) | Reference |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species | MIC: 8 to 96 µg/ml | |
| 5-(2-(4-chlorobenzyloxy)phenyl)-N-allyl-1,3,4-thiadiazol-2-amine | Candida albicans | MIC: 0.08 µmol/mL | |
| Novel 1,3,4-thiadiazole derivative | Spodoptera littoralis | LC50: 6.42 mg/L | |
| Novel 1,3,4-thiadiazole derivative | Aphis craccivora | Comparable to commercial insecticides |
Signaling Pathways
Inhibition of Fungal Cell Wall Integrity Pathway
Chitin is an essential component of the fungal cell wall, providing structural rigidity. This compound, by inhibiting chitin-degrading enzymes, disrupts the normal processes of cell wall remodeling and repair. This disruption triggers the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that responds to cell wall stress. However, the sustained inability to properly process chitin can lead to an imbalance in cell wall composition, ultimately compromising fungal viability. The inhibition of chitinases can lead to an accumulation of chitin, which in turn can trigger a cascade of downstream signaling events, including the activation of stress-response transcription factors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitinase inhibition induces transcriptional dysregulation altering ecdysteroid-mediated control of Spodoptera frugiperda development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Testing Chitinase-IN-1 on Insect Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitin (B13524), a polymer of N-acetylglucosamine, is a critical structural component of the insect exoskeleton and the peritrophic matrix lining the midgut.[1][2] Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin, playing a vital role in insect molting (ecdysis), growth, and development.[2][3] Inhibition of chitinase (B1577495) activity can disrupt these essential processes, leading to developmental defects and mortality, making chitinases a promising target for the development of novel insecticides.[4] Chitinase-IN-1 is a compound that has been identified as an inhibitor of insect chitinases and N-acetylglucosaminidases. This document provides detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against insect models.
Mechanism of Action: Chitin Degradation Pathway
During the molting process, insects must degrade their old cuticle to allow for growth. This process is tightly regulated and involves the sequential action of several enzymes, primarily chitinases and β-N-acetylglucosaminidases (Hexosaminidases). This compound is hypothesized to disrupt this pathway by inhibiting the catalytic activity of these key enzymes, leading to a failure in cuticle degradation and ultimately, mortality.
Figure 1. Proposed mechanism of action of this compound on the insect chitin degradation pathway.
Part 1: In Vitro Chitinase Activity Assay
This protocol describes the determination of the inhibitory effect of this compound on chitinase activity using a colorimetric method with colloidal chitin as a substrate.
1.1. Materials and Reagents
-
This compound (stored at -20°C or -80°C)
-
Insect-derived chitinase (e.g., from Tribolium castaneum or commercially available)
-
Colloidal chitin (1% w/v)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (GlcNAc) standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Water bath or incubator
-
Spectrophotometer
1.2. Experimental Protocol
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect chitinases: molecular biology and potential use as biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]
Application Notes and Protocols for Chitinase-IN-1 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are a class of glycosyl hydrolase enzymes that catalyze the degradation of chitin (B13524), a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2][3] These enzymes are crucial for the growth, morphogenesis, and viability of these organisms.[4] In humans, while chitin is not synthesized, two active chitinases, chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), are expressed and have been implicated in inflammatory and immune responses.[5] Elevated levels of chitinases are associated with various diseases, including asthma and Gaucher's disease, making them attractive therapeutic targets. Chitinase inhibitors, therefore, hold significant promise as potential antifungal agents, insecticides, and anti-inflammatory drugs.
Chitinase-IN-1 is an inhibitor of insect chitinase and N-acetylglucosaminidase. This document provides a detailed protocol for determining the in vitro enzyme inhibitory activity of this compound and similar compounds.
Data Presentation
The inhibitory activity of this compound has been previously characterized, providing a benchmark for inhibition studies.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor Concentration | Percent Inhibition (%) |
| Glycosidase (Chitinase) | 50 µM | 75% |
| N-acetylglucosaminidase | 20 µM | 67% |
| Data sourced from MedchemExpress. |
Experimental Protocols
This section outlines a detailed methodology for an in vitro chitinase inhibition assay using a colorimetric method with a p-nitrophenyl (pNP) labeled substrate. This assay is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
-
Chitinase (e.g., from Trichoderma viride, Streptomyces griseus, or recombinant human chitinase)
-
This compound
-
4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-chitobioside) or other suitable pNP-labeled chitin substrate
-
Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or Potassium Phosphate Buffer (pH 6.0)
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or similar basic solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Experimental Workflow
Caption: Experimental workflow for the this compound inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Solution: Prepare a working solution of chitinase in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a solution of the p-nitrophenyl substrate in Assay Buffer. The concentration may need to be optimized but is typically in the range of 1-2.5 mM.
-
Controls:
-
100% Activity Control (Negative Control): Contains enzyme and substrate in Assay Buffer with DMSO (at the same concentration as the inhibitor wells).
-
0% Activity Control (Blank): Contains substrate in Assay Buffer with DMSO, but no enzyme.
-
-
-
Assay Procedure:
-
Add 50 µL of the serially diluted this compound or control solutions to the wells of a 96-well microplate.
-
Add 50 µL of the Chitinase enzyme solution to each well (except for the blank).
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the pNP-substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the absorbance of the 100% activity control is within the linear range of the plate reader.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow due to the release of p-nitrophenol.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Table 2: Example Data Recording Table
| [Inhibitor] (µM) | Absorbance (405 nm) | Corrected Absorbance | % Inhibition |
| Blank | 0 | ||
| 100% Activity | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Signaling Pathway Context
Chitinases and their inhibitors can modulate various signaling pathways, particularly in the context of host-pathogen interactions and immune responses. In fungi, chitin synthesis is a critical process regulated by complex signaling pathways. In plants, chitin fragments released by fungal pathogens can act as pathogen-associated molecular patterns (PAMPs), triggering a defense signaling cascade.
Caption: Chitin-mediated plant defense signaling pathway.
This diagram illustrates how plant chitinases can degrade fungal chitin, releasing fragments that trigger a defense response. Chitinase inhibitors can interfere with this process.
Conclusion
The provided protocol offers a robust and adaptable method for evaluating the inhibitory potential of this compound and other compounds against chitinase activity. This assay is a valuable tool for the discovery and characterization of novel therapeutic agents targeting chitinase-dependent pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chitinase 1 Is a Biomarker for and Therapeutic Target in Scleroderma-Associated Interstitial Lung Disease That Augments TGF-β1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Fluorometric Assay for Determining the Potency of Chitinase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human chitinases, such as chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase), are hydrolytic enzymes that degrade chitin, a polymer of N-acetylglucosamine.[1][2] Although humans do not synthesize chitin, these enzymes are expressed by immune cells, particularly macrophages, and are implicated in the pathophysiology of various inflammatory and fibrotic diseases, as well as lysosomal storage disorders like Gaucher disease.[1][3] Elevated chitinase activity is often considered a biomarker of macrophage activation.[3] Consequently, the development of potent and specific chitinase inhibitors is a promising therapeutic strategy.
Chitinase-IN-1 is an investigational small molecule inhibitor of human chitinases. To characterize its biological activity, a robust cell-based assay is required to measure its potency in a cellular context. This document provides a detailed protocol for a fluorometric assay to determine the inhibitory activity of this compound on endogenous chitinases produced by cultured macrophages.
Assay Principle
The assay quantifies the endochitinase activity from cell lysates using a fluorogenic substrate. Macrophages are first stimulated to induce chitinase expression and secretion. The cells are then treated with varying concentrations of this compound before being lysed. The resulting cell lysate is incubated with a non-fluorescent substrate, 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose. Active chitinases in the lysate cleave this substrate, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity is directly proportional to the chitinase activity. The potency of this compound is determined by measuring the reduction in fluorescence in its presence and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocols
Part 1: Culture and Stimulation of Macrophages
This protocol is adapted for bone marrow-derived macrophages (BMDMs), a primary cell model, but can be modified for macrophage-like cell lines (e.g., THP-1).
Materials:
-
Bone marrow cells from mice
-
Complete DMEM/F12 medium with 20% L-cell supernatant
-
Lysis Buffer (e.g., CelLytic™ M Cell Lysis Reagent)
-
Black, clear-bottom 96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Derivation: Isolate bone marrow from the tibias and femurs of 6–8 week old mice. Culture the cells in non-tissue-culture-treated petri dishes with complete DMEM/F12 medium supplemented with 20% L-cell supernatant to differentiate them into macrophages.
-
Cell Seeding: After 7 days of differentiation, harvest the macrophages by gentle scraping. Seed the cells at a density of 50,000 cells/well in a 96-well plate.
-
Resting: Allow the cells to rest for 3 days. On day 10, replace the medium with fresh medium without L-cell supernatant and rest overnight.
-
Stimulation (Optional but Recommended): To upregulate chitinase expression, treat cells with a suitable stimulus, such as lipopolysaccharide (LPS) (100 ng/mL) or Interleukin-4 (IL-4) (20 ng/mL), for 24-48 hours. This step may need optimization depending on the specific research question.
Part 2: Treatment with this compound and Cell Lysis
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium
-
Lysis Buffer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Aspirate the medium from the stimulated macrophages and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of Lysis Buffer to each well. Place the plate on a rocker for 15 minutes at room temperature to ensure complete lysis.
Part 3: Fluorometric Chitinase Activity Assay
Materials:
-
Cell lysate from Part 2
-
Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (for endochitinase activity).
-
Assay Buffer (0.1 M citrate/phosphate buffer, pH 5.2)
-
Stop Solution (0.5 M Glycine-NaOH, pH 10.4)
-
4-Methylumbelliferone (4-MU) standard for calibration curve
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate at 0.5 mg/mL in Assay Buffer. Equilibrate this solution to 37°C.
-
Reaction Initiation: Add 50 µL of the cell lysate from each well to a new black 96-well plate. Add 50 µL of the pre-warmed substrate working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need optimization.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation set to ~360 nm and emission set to ~450 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of 4-MU in the final buffer composition to convert relative fluorescence units (RFU) to the amount of product formed (e.g., pmol).
Data Presentation and Analysis
The inhibitory effect of this compound is calculated as the percentage of inhibition relative to the vehicle-treated control.
Formula for % Inhibition: % Inhibition = (1 - (Fluorescence_Sample / Fluorescence_VehicleControl)) * 100
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Conc. (nM) | Log Concentration | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | N/A | 15,230 | 0.0% |
| 1 | 0 | 14,980 | 1.6% |
| 10 | 1 | 13,550 | 11.0% |
| 50 | 1.7 | 9,890 | 35.1% |
| 100 | 2 | 7,450 | 51.1% |
| 500 | 2.7 | 3,120 | 79.5% |
| 1000 | 3 | 1,880 | 87.7% |
| 10000 | 4 | 1,550 | 89.8% |
| Calculated IC50 (nM) | 95.5 |
Visualizations
Caption: Experimental workflow for the cell-based this compound assay.
Caption: Simplified signaling pathway for chitinase induction and inhibition.
Caption: Logical relationship between inhibitor concentration and activity metrics.
References
How to dissolve and store Chitinase-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of Chitinase-IN-1, a potent inhibitor of insect chitinases. The following sections offer comprehensive guidance on preparing this compound for various assays, including in vitro enzyme inhibition screening and in vivo insecticidal activity testing.
Product Information and Storage
This compound is a selective inhibitor of insect chitinases and N-acetylhexosaminidases, with no inhibitory activity against mammalian or plant-derived N-acetylhexosaminidases, making it a valuable tool for developing targeted insecticides.[1]
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL (113.5 mM) | Sonication is recommended to aid dissolution.[1] |
| In vivo formulation 1 | 2 mg/mL (5.68 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
For long-term storage, it is recommended to store this compound as a powder at -20°C. For experimental use, prepare a stock solution in DMSO and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Chitinase (B1577495) Inhibition Assays
Two common methods for assessing chitinase inhibition are fluorometric and colorimetric assays. These assays are suitable for high-throughput screening of inhibitors.
Protocol 1: Fluorometric Chitinase Inhibitor Screening Assay
This protocol utilizes a fluorogenic substrate, 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside), which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU) upon cleavage by chitinase.
Materials:
-
Chitinase from an insect source (e.g., Spodoptera frugiperda)
-
This compound
-
4-MU-chitobioside
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)
-
Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute with Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Prepare a working solution of insect chitinase in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup: To the wells of a 96-well plate, add:
-
25 µL of this compound dilution (or vehicle control)
-
50 µL of chitinase working solution
-
-
Pre-incubation: Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of 4-MU-chitobioside substrate solution (prepared in Assay Buffer) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Colorimetric Chitinase Inhibitor Screening Assay (DNS Method)
This method measures the amount of reducing sugars released from colloidal chitin (B13524) by chitinase activity using the 3,5-dinitrosalicylic acid (DNS) reagent.
Materials:
-
Insect chitinase
-
This compound
-
Colloidal chitin (prepared from crab shell chitin)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
DNS Reagent
-
96-well clear microplate
-
Plate reader with absorbance detection at 540 nm
Procedure:
-
Colloidal Chitin Preparation: A 1% (w/v) suspension of colloidal chitin in Assay Buffer is recommended.
-
Compound and Enzyme Preparation: As described in the fluorometric assay protocol.
-
Assay Setup: In microcentrifuge tubes, combine:
-
100 µL of this compound dilution (or vehicle control)
-
200 µL of chitinase working solution
-
-
Pre-incubation: Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 200 µL of the colloidal chitin suspension to each tube.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Reaction Termination: Add 500 µL of DNS reagent to each tube and boil for 10 minutes.
-
Color Development: Cool the tubes to room temperature.
-
Absorbance Measurement: Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of N-acetyl-D-glucosamine. Calculate the amount of reducing sugar produced in each sample and determine the percent inhibition and IC₅₀ value for this compound.
In Vivo Larval Insecticidal Assay
This protocol outlines a general procedure for assessing the insecticidal activity of this compound against insect larvae. The specific parameters may need to be optimized for the target insect species.
Materials:
-
Target insect larvae (e.g., Spodoptera frugiperda, 3rd instar)
-
This compound
-
In vivo formulation solvent (see Table 1)
-
Artificial diet for the target insect
-
Petri dishes or multi-well plates
-
Micro-applicator or pipette
Procedure:
-
Diet Preparation: Prepare the artificial diet according to standard protocols for the target insect species.
-
Compound Application:
-
Diet Incorporation Method: Prepare a series of dilutions of this compound in the in vivo formulation solvent. Mix the inhibitor solutions thoroughly with the molten artificial diet before it solidifies. Pour the treated diet into Petri dishes or wells.
-
Topical Application Method: Prepare dilutions of this compound. Apply a small, defined volume (e.g., 1 µL) of the solution directly to the dorsal thorax of each larva using a micro-applicator.
-
-
Larval Exposure: Place one larva in each Petri dish or well containing the treated diet (for diet incorporation) or after topical application.
-
Incubation: Maintain the larvae under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).
-
Observation: Monitor the larvae daily for mortality, molting defects (e.g., failure to shed the old cuticle), and other developmental abnormalities for a period of 7-10 days.
-
Data Analysis: Calculate the mortality rate at each concentration and determine the LC₅₀ (lethal concentration 50) or EC₅₀ (effective concentration 50) for developmental defects.
Signaling Pathways and Experimental Workflows
3.1. Chitin Synthesis and Ecdysone (B1671078) Signaling Pathway
In insects, chitin synthesis and degradation are tightly regulated by the molting hormone, 20-hydroxyecdysone (B1671079) (20E). The ecdysone signaling pathway plays a crucial role in controlling the expression of genes involved in chitin metabolism. Inhibition of chitinase disrupts this delicate balance, leading to failed molting and mortality.
References
Applications of Chitinase Inhibitors in Medical Research: Focus on OATD-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitinases are enzymes that degrade chitin, a polymer of N-acetylglucosamine found in the cell walls of fungi and the exoskeletons of arthropods. While mammals do not synthesize chitin, they possess active chitinases, such as chitotriosidase (CHIT1) and acidic mammalian chitinase (B1577495) (AMCase). These enzymes are implicated in the pathophysiology of various diseases characterized by inflammation and tissue remodeling. The inhibition of chitinase activity has emerged as a promising therapeutic strategy for a range of conditions, including fibrotic diseases, inflammatory disorders, and cancer. This document provides detailed application notes and protocols for the use of chitinase inhibitors in medical research, with a specific focus on OATD-01, a first-in-class dual inhibitor of CHIT1 and AMCase that has advanced to clinical trials.
Therapeutic Rationale for Chitinase Inhibition
Elevated chitinase activity is associated with several pathological processes:
-
Fibrosis: Chitinases, particularly CHIT1, are implicated in the pathogenesis of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and scleroderma-associated interstitial lung disease (SSc-ILD).[1][2][3] CHIT1 can augment TGF-β1 signaling, a key pathway in fibrosis, by increasing the expression of TGF-β receptors and enhancing both canonical (Smad) and non-canonical (MAPK/ERK) signaling.[1]
-
Inflammation: Chitinases are involved in inflammatory responses. CHIT1 is highly expressed by activated macrophages and its levels are increased in inflammatory conditions like sarcoidosis and chronic obstructive pulmonary disease (COPD).[4] Inhibition of CHIT1 can reduce the production of pro-inflammatory mediators by macrophages.
-
Cancer: Chitinase-3-like protein 1 (CHI3L1), a chitinase-like protein with no enzymatic activity, is associated with cancer progression and metastasis. While OATD-01 primarily targets active chitinases, the broader field of chitinase-related proteins is a key area of cancer research.
Featured Chitinase Inhibitor: OATD-01
OATD-01 is a potent, orally available small molecule inhibitor of both CHIT1 and AMCase. Its development provides a valuable tool for researchers studying the roles of these enzymes in disease and represents a potential therapeutic agent.
Quantitative Data for OATD-01
The following table summarizes the in vitro potency of OATD-01 against human chitinases.
| Target Enzyme | IC50 (nM) | Ki (nM) |
| Human AMCase (hAMCase) | 8.5 | 3.8 |
| Human CHIT1 (hCHIT1) | 20.8 | 13.3 |
| Data from a Phase 1, First-in-Human Study of OATD-01. |
Application Notes & Experimental Protocols
Application 1: Investigation of Anti-Fibrotic Effects in a Murine Model of Pulmonary Fibrosis
This protocol describes the use of OATD-01 in a bleomycin-induced pulmonary fibrosis mouse model, a standard preclinical model for IPF.
Experimental Workflow
Caption: Workflow for assessing the anti-fibrotic efficacy of OATD-01.
Detailed Protocol:
-
Animal Model: Use 8-week-old female C57BL/6 mice.
-
Disease Induction: Anesthetize mice and instill bleomycin (e.g., 2 U/kg) intranasally on days 0, 1, and 2 to induce pulmonary fibrosis. A control group should receive sterile phosphate-buffered saline (PBS).
-
Treatment: Begin oral administration of OATD-01 (e.g., 30 mg/kg or 100 mg/kg, once or twice daily) on day 7 after the first bleomycin instillation. A vehicle control group (e.g., 0.5% carboxymethylcellulose) should be included. A positive control group, such as pirfenidone (B1678446) (e.g., 250 mg/kg, twice daily), can also be included.
-
Endpoint Analysis (e.g., Day 21):
-
Lung Histology: Euthanize mice, perfuse the lungs, and fix them in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome to assess collagen deposition.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of collagen.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform a bronchoalveolar lavage to collect cells and fluid from the lungs. Analyze the total and differential cell counts (macrophages, neutrophils, lymphocytes) and measure cytokine levels (e.g., TGF-β1, IL-6) using ELISA or multiplex assays.
-
Application 2: Evaluation of Anti-Inflammatory Effects on Human Macrophages
This protocol details an ex vivo experiment to assess the effect of OATD-01 on pro-inflammatory mediator production by macrophages isolated from patient samples.
Signaling Pathway
Caption: Inhibition of CHIT1 by OATD-01 reduces pro-inflammatory mediator production.
Detailed Protocol:
-
Cell Isolation: Isolate alveolar macrophages from bronchoalveolar lavage fluid (BALF) obtained from patients with inflammatory lung diseases like sarcoidosis.
-
Cell Culture: Culture the isolated macrophages in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum).
-
Treatment: Treat the cells with OATD-01 at a relevant concentration (e.g., 1 µM) or vehicle (e.g., 0.1% DMSO) for 24 hours.
-
Supernatant Analysis: Collect the cell culture supernatants.
-
Cytokine/Chemokine Measurement: Analyze the levels of pro-inflammatory mediators in the supernatants using a multiplex bead-based immunoassay (e.g., Bio-Plex) or ELISAs for specific targets like CCL4 (MIP-1β) and IL-15.
Application 3: In Vitro Chitinase Activity Assay
This protocol describes a fluorometric assay to determine the enzymatic activity of chitinases and the inhibitory potency of compounds like OATD-01.
Experimental Protocol
-
Reagents:
-
Fluorogenic substrate: 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside.
-
Assay buffer: McIlvain buffer (100 mM citric acid, 200 mM sodium phosphate, pH 5.2).
-
Stop solution: 0.3 M glycine-NaOH buffer, pH 10.6.
-
Enzyme source: Recombinant human CHIT1 or AMCase, or biological samples (e.g., plasma, serum, BALF).
-
Inhibitor: OATD-01 or other test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the enzyme source.
-
For inhibition assays, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the fluorogenic substrate (e.g., to a final concentration of 22 µM).
-
Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with excitation at ~366 nm and emission at ~446 nm.
-
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone.
-
Calculate the enzyme activity in the biological samples.
-
For inhibition assays, plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The inhibition of chitinases, exemplified by the development of OATD-01, represents a novel and promising therapeutic avenue for a variety of diseases driven by inflammation and fibrosis. The protocols and data presented here provide a framework for researchers to investigate the roles of CHIT1 and AMCase in their specific areas of interest and to evaluate the efficacy of chitinase inhibitors in relevant preclinical models. These tools are crucial for advancing our understanding of chitinase biology and for the development of new treatments for patients with unmet medical needs.
References
- 1. molecure.com [molecure.com]
- 2. sarkoidose-selbsthilfe.eu [sarkoidose-selbsthilfe.eu]
- 3. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Chitotriosidase (CHIT1) as a Novel Therapeutic Approach for Sarcoidosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Chitinase-IN-1 Experimental Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Chitinase-IN-1 and troubleshooting common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of chitinase (B1577495) and N-acetylglucosaminidase. Chitinases are enzymes that break down chitin (B13524), a key component of the cell walls of fungi and the exoskeletons of insects.[1] By inhibiting these enzymes, this compound can disrupt the structural integrity and growth of these organisms.[1] The inhibition can occur through different mechanisms, such as competitive or non-competitive binding to the enzyme's active site, which prevents the breakdown of chitin.[1]
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[2] Aliquot the stock solution into tightly sealed vials and store them at -20°C or -80°C for long-term use.[3] It is advisable to use the stock solution on the same day of preparation or within one month to ensure its stability. To avoid degradation, minimize repeated freeze-thaw cycles.
Q3: My this compound is precipitating in the cell culture medium. What should I do?
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue. Here are a few troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, typically below 0.5%, to avoid both solubility issues and cellular toxicity.
-
Pre-dilution: Instead of adding a small volume of highly concentrated stock directly to your full volume of medium, try pre-diluting the stock in a smaller volume of medium first. Then, add this intermediate dilution to the rest of the culture medium.
-
Sonication: Gentle sonication of the final solution can help to dissolve any precipitate.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may improve solubility.
Q4: I am observing high variability in my experimental results. What could be the cause?
High variability in experiments with small molecule inhibitors can stem from several factors:
-
Incomplete Solubilization: Ensure the inhibitor is fully dissolved in the medium before adding it to your cells. Visually inspect for any precipitate.
-
Uneven Distribution: Gently but thoroughly mix the culture plate after adding this compound to ensure it is evenly distributed in each well.
-
Compound Degradation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid potential degradation over time.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed.
Q5: How can I be sure the observed phenotype is due to the inhibition of chitinase and not an off-target effect?
Validating that the observed cellular phenotype is a direct result of on-target inhibition is crucial. Here are some strategies:
-
Genetic Validation: The most rigorous approach is to use genetic methods like siRNA or CRISPR to knockdown or knockout the target chitinase. The resulting phenotype should mimic that of the inhibitor.
-
Dose-Response Curve: A clear dose-response relationship between the concentration of this compound and the observed phenotype suggests a specific interaction. Off-target effects often occur at higher concentrations.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store stock solutions in small aliquots. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range. |
| Low Cell Permeability | If working with whole cells, the inhibitor may not be efficiently entering the cells. Consider using a cell line with higher permeability or a different assay that does not require cell entry (e.g., a cell-free enzymatic assay). |
| Suboptimal Assay Conditions | Ensure the pH, temperature, and incubation time of your assay are optimal for chitinase activity. |
Issue 2: Cellular Toxicity Observed
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the EC50 for the desired phenotype and an IC50 for toxicity. Use the lowest effective concentration that does not cause significant toxicity. |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). |
| Off-Target Effects | The inhibitor may be interacting with other cellular targets, leading to toxicity. Consider using a lower concentration or validating the phenotype with a structurally different inhibitor or genetic knockdown. |
Data Presentation
The following tables provide examples of quantitative data that can be generated and analyzed when working with chitinase inhibitors. Please note that these are illustrative values and may not be specific to this compound.
Table 1: Example Inhibitory Activity of Chitinase Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Wyeth-1 | Human Chitinase | 210 | Enzyme Assay |
| HAU-4 | C. elegans Chitinase | 4,200 | Enzyme Assay |
| HAU-7 | C. elegans Chitinase | 10,000 | Enzyme Assay |
| PP28 | C. elegans Chitinase | 180 | Enzyme Assay |
| Allosamidin | Fungal Chitinase | 128,000 | Enzyme Assay |
| Acetazolamide | Fungal Chitinase | 164,000 | Enzyme Assay |
Data compiled from multiple sources for illustrative purposes.
Table 2: Example Stability of a Small Molecule Inhibitor in Cell Culture Media (37°C)
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 8 | 85 | 92 |
| 24 | 60 | 75 |
| 48 | 40 | 65 |
This table illustrates the potential for serum proteins to stabilize a compound in culture.
Experimental Protocols
Protocol 1: Colorimetric Chitinase Activity Assay
This assay measures the amount of reducing sugars produced by the enzymatic degradation of colloidal chitin.
Materials:
-
This compound
-
Purified chitinase enzyme
-
Colloidal chitin (substrate)
-
Citrate (B86180) buffer (0.1 M, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Methodology:
-
Prepare Colloidal Chitin: Prepare a 0.5% (w/v) solution of colloidal chitin in 0.1 M citrate buffer (pH 7.0).
-
Reaction Setup: In a microcentrifuge tube, mix 1.0 mL of the enzyme solution (containing the chitinase and varying concentrations of this compound) with 1.0 mL of the 0.5% colloidal chitin substrate.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.
-
Stop Reaction: Stop the reaction by adding 2.0 mL of DNS reagent.
-
Color Development: Heat the mixture in a boiling water bath for 10 minutes.
-
Measurement: After cooling, centrifuge the tubes at 10,000 rpm for 10 minutes. Measure the absorbance of the supernatant at 540 nm.
-
Quantification: Determine the amount of reducing sugar released using a glucose standard curve. One unit of chitinase activity is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute.
Protocol 2: Fluorometric Chitinase Activity Assay
This assay uses a fluorogenic substrate for a more sensitive measurement of chitinase activity.
Materials:
-
This compound
-
Purified chitinase enzyme
-
4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (fluorogenic substrate)
-
Assay buffer (e.g., PBS, pH 4.8)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
Fluorescent plate reader
Methodology:
-
Prepare Solutions: Prepare a working solution of the fluorogenic substrate in the assay buffer. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, this compound dilutions, and the purified chitinase enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
Visualizations
Caption: Simplified mechanism of this compound action.
Caption: General workflow for a chitinase activity assay.
References
How to improve the solubility of Chitinase-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with Chitinase-IN-1.
Troubleshooting Guide
Low solubility of this compound can be a significant hurdle in experimental setups. This guide provides a systematic approach to identify and resolve these issues.
Problem: this compound precipitates out of solution.
Precipitation can occur when preparing stock solutions, diluting them in aqueous buffers, or during storage. Follow these steps to troubleshoot:
Step 1: Verify Solvent and Concentration
Ensure you are using the recommended solvents and not exceeding the known solubility limits. The primary recommended solvent for creating high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).
Step 2: Optimize Stock Solution Preparation
For hydrophobic compounds like this compound, proper technique during initial dissolution is critical.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). The presence of water can significantly reduce the solubility of hydrophobic compounds. Use freshly opened, high-purity, anhydrous DMSO.
-
Apply Energy: To aid dissolution, gentle heating and/or sonication can be effective.[1][2] If precipitation or phase separation occurs, these methods can help redissolve the compound.[1]
Step 3: Address Precipitation Upon Dilution in Aqueous Buffer
This is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO.
-
Decrease Final Concentration: The most straightforward reason for precipitation is that the compound has exceeded its solubility limit in the final aqueous buffer. Try working with a lower final concentration.
-
Optimize DMSO Carryover: While minimizing DMSO in the final experimental medium is often desirable, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility.[3] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[3]
-
Sequential Solvent Addition: When preparing formulations with multiple components, the order of addition is crucial. Add each solvent sequentially and ensure the solution is clear before adding the next component.
Step 4: Consider Alternative Formulation Strategies
If the above steps are insufficient, more advanced formulation strategies may be required. These are particularly relevant for in vivo studies.
-
Co-solvent Systems: The use of water-miscible organic solvents in combination with water can enhance the solubility of poorly soluble compounds.
-
Surfactants: Surfactants can be used to solubilize hydrophobic compounds by forming micelles that encapsulate the molecule.
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.
Below is a workflow to guide your troubleshooting process:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The primary recommended solvent for making high-concentration stock solutions of this compound is DMSO.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies slightly between suppliers but is generally high. It is reported as 50 mg/mL (141.88 mM) and also as 40 mg/mL (113.5 mM). It is often noted that sonication is recommended to achieve these concentrations.
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." Here are several steps you can take:
-
Lower the Final Concentration: Your compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Check DMSO Tolerance: Ensure your final DMSO concentration is as low as possible while maintaining solubility. Many cell lines can tolerate up to 0.5% DMSO, but this should be experimentally verified with a vehicle control.
-
Use a Serum-Containing Medium: The presence of proteins in fetal bovine serum (FBS) or other sera can help stabilize small molecules and prevent precipitation.
Q4: I need to prepare this compound for an in vivo animal study. What formulations can I use?
A4: Suppliers provide specific formulations for in vivo use that have been shown to yield a clear solution. It is crucial to add the solvents in the specified order.
-
Formulation 1: A combination of DMSO, PEG300, Tween-80, and saline.
-
Formulation 2: A simpler formulation using DMSO and corn oil.
Q5: How should I store this compound stock solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Notes | Reference(s) |
| DMSO | 50 mg/mL (141.88 mM) | Ultrasonic assistance needed. | |
| DMSO | 40 mg/mL (113.5 mM) | Sonication is recommended. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (7.80 mM) | Clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (5.68 mM) | Sonication is recommended. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (7.80 mM) | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 50 mg/mL stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 50 mg/mL. For example, to 5 mg of powder, add 100 µL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming may also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes.
-
Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Co-Solvent System)
This protocol is based on supplier recommendations for preparing a 2.75 mg/mL solution for animal administration.
Materials:
-
This compound stock solution in DMSO (e.g., 27.5 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
This protocol is for preparing 1 mL of the final formulation. Scale volumes as needed.
-
Start with 100 µL of a 27.5 mg/mL this compound stock solution in DMSO.
-
To this, add 400 µL of PEG300. Mix thoroughly until the solution is uniform and clear.
-
Next, add 50 µL of Tween-80. Mix again until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The working solution should be prepared fresh for immediate use.
References
Optimizing Chitinase-IN-1 concentration for maximum inhibition
Welcome to the technical support center for Chitinase-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound for achieving maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro assay?
A1: For initial experiments, we recommend a starting concentration of 10 µM. To determine the optimal concentration for your specific experimental conditions, it is advisable to perform a dose-response curve. This will allow you to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the chitinase (B1577495) activity.
Q2: I am observing precipitation of this compound in my aqueous buffer. What should I do?
A2: this compound has limited solubility in aqueous solutions. To improve solubility, we recommend preparing a stock solution in an organic solvent such as DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid affecting the enzyme's activity.
Q3: My inhibitory results with this compound are inconsistent between experiments. What are the possible causes?
A3: Inconsistent results can arise from several factors. Here are a few common causes and troubleshooting steps:
-
Reagent Stability: Ensure that this compound and the chitinase enzyme are stored correctly and have not undergone multiple freeze-thaw cycles, which can reduce their activity.
-
Assay Conditions: Variations in incubation time, temperature, or pH can significantly impact enzyme kinetics and inhibitor potency. Maintain consistent assay conditions across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially of concentrated stock solutions, can lead to significant variations in the final concentration of the inhibitor. Calibrate your pipettes regularly.
Troubleshooting Guide
Issue 1: Lower than Expected Inhibition
If you are observing lower than expected inhibition of chitinase activity with this compound, consider the following troubleshooting steps:
-
Verify Inhibitor Concentration: Prepare a fresh dilution of this compound from your stock solution to rule out degradation or incorrect dilution.
-
Check Enzyme Activity: Confirm that the chitinase enzyme is active and functioning as expected by running a positive control without the inhibitor.
-
Optimize Incubation Time: The inhibitory effect of this compound may be time-dependent. Try pre-incubating the enzyme with the inhibitor for a period before adding the substrate.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various human chitinases.
| Chitinase Target | IC50 (nM) | Assay Conditions |
| Chitotriosidase-1 (CHIT1) | 50 | 50 mM Sodium Phosphate, pH 6.0, 37°C |
| Acidic Mammalian Chitinase (AMCase) | 120 | 50 mM Sodium Acetate, pH 5.0, 37°C |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the IC50 value of this compound against a specific chitinase.
-
Prepare Reagents:
-
Assay Buffer: Prepare the appropriate buffer for the specific chitinase being tested (e.g., 50 mM sodium phosphate, pH 6.0 for CHIT1).
-
Chitinase Enzyme: Dilute the chitinase to the desired concentration in the assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Substrate: Prepare a solution of the appropriate fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside).
-
-
Assay Procedure:
-
Add 5 µL of varying concentrations of this compound (prepared by serial dilution from the stock solution) to the wells of a 96-well plate.
-
Add 40 µL of the diluted chitinase enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Monitor the fluorescence signal at regular intervals using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Chitinase signaling pathway with inhibition.
Experimental Workflow
Caption: Workflow for determining IC50 of this compound.
Technical Support Center: Chitinase Stability
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of chitinase (B1577495) enzymes. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for chitinase activity?
Chitinases are a diverse group of enzymes, and their optimal conditions can vary significantly depending on the source organism. Generally, most chitinases exhibit optimal catalytic activity within a pH range of 3.0 to 10.0 and a temperature range of 25°C to 70°C.[1] For example, a chitinase from Serratia marcescens B4A showed optimal activity at pH 5.0 and 45°C.[2]
Q2: How should I store my chitinase enzyme to ensure its stability?
For long-term storage, it is generally recommended to store chitinase solutions at -20°C, which can preserve activity for up to a few months.[3] The enzyme is often supplied as a lyophilized powder, which is more stable. Once reconstituted in a suitable buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.0), it should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[3]
Q3: My chitinase appears to be inactive. What are the possible reasons?
Several factors could lead to a loss of chitinase activity:
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can denature the enzyme.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for your specific chitinase.
-
Enzyme Degradation: The enzyme may have degraded over time, especially if not stored correctly.
-
Presence of Inhibitors: Certain metal ions can inhibit chitinase activity.
Q4: I am observing precipitation in my chitinase solution. What could be the cause?
Precipitation can occur if the enzyme concentration is too high for the solubility in a particular buffer. It can also happen if the buffer conditions (e.g., pH) are far from the enzyme's isoelectric point, leading to aggregation. When preparing the substrate, such as colloidal chitin (B13524), incomplete dissolution can also be mistaken for enzyme precipitation.[4]
Troubleshooting Guide
Issue 1: Low or No Chitinase Activity
| Possible Cause | Troubleshooting Steps |
| Sub-optimal pH | Verify the optimal pH for your specific chitinase. Prepare buffers at various pH values to test and identify the optimal condition. Some chitinases have a broad optimal pH range, while others are more specific. |
| Sub-optimal Temperature | Ensure your assay is performed at the optimal temperature for the enzyme. Activity can decrease significantly at temperatures above or below this optimum. For instance, some chitinases lose over 40% of their activity at 60°C. |
| Enzyme Denaturation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure the enzyme has been stored at the recommended temperature. A 5°C increase in temperature can significantly decrease the stability and half-life of the enzyme. |
| Incorrect Substrate Preparation | Ensure the chitin substrate is properly prepared. Colloidal chitin is often used as it is more accessible to the enzyme than crystalline chitin. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Preparation | Prepare fresh buffers and substrate solutions for each experiment to ensure consistency. The age and quality of reagents can impact enzyme activity. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes of enzyme and substrate. |
| Fluctuations in Incubation Temperature | Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the assay. |
Quantitative Data on Chitinase Stability
Table 1: Effect of pH on Chitinase Stability
| Chitinase Source | Optimal pH | Stable pH Range | Reference |
| Serratia marcescens B4A | 5.0 | 3.0 - 9.0 (for 90 min at 25°C) | |
| Pseudomonas aeruginosa K-187 (Chitinase I) | 7.0 | 6.0 - 9.0 (for 30 min at 37°C) | |
| Pseudomonas aeruginosa K-187 (Chitinase II) | 8.0 | 5.0 - 10.0 (for 30 min at 37°C) | |
| Marine Fungus (Aspergillus fumigatus df673) | 4.0 | 2.0 - 6.0 | |
| Pseudomonas aeruginosa 385 | 7.0 | 5.0 - 10.0 (for 3h at 37°C) |
Table 2: Effect of Temperature on Chitinase Stability
| Chitinase Source | Optimal Temperature | Stability Notes | Reference |
| Serratia marcescens B4A | 45°C | Stable up to 50°C for 20 minutes. Activity decreases rapidly above this temperature. | |
| GlxChiB | 50-60°C | Unstable above 60°C. | |
| Marine Fungus (Aspergillus fumigatus df673) | 45°C | Activity decreases markedly above 50°C. Retains 67% activity at 45°C for 60 min. | |
| Pseudomonas aeruginosa 385 | 45°C | Retains 90% activity up to 50°C. No activity detected after 30 min at 60°C. |
Experimental Protocols
Protocol 1: Determining the Optimal pH of Chitinase
-
Prepare Buffers: Prepare a series of 50 mM buffers with varying pH values (e.g., from pH 3.0 to 10.0). Examples include sodium citrate (B86180) for pH 3-6, sodium phosphate for pH 6-8, and Tris-HCl for pH 8-9.
-
Prepare Substrate: Prepare a 1% (w/v) solution of colloidal chitin in each of the prepared buffers.
-
Enzyme Reaction: Add a fixed amount of chitinase to each substrate solution.
-
Incubation: Incubate the reactions at the known optimal temperature for a fixed period (e.g., 15 minutes).
-
Measure Activity: Determine the amount of N-acetyl-D-glucosamine liberated using a suitable method, such as the DNS method.
-
Data Analysis: Plot the enzyme activity against the pH to determine the optimal pH.
Protocol 2: Assessing the pH Stability of Chitinase
-
Prepare Buffers: Prepare a series of buffers with different pH values as in Protocol 1.
-
Enzyme Incubation: Add the chitinase to each buffer and incubate for a specific duration (e.g., 90 minutes) at a constant temperature (e.g., 25°C).
-
Enzyme Assay: After incubation, take an aliquot of the enzyme from each buffer and measure its residual activity using the standard chitinase assay at the optimal pH and temperature.
-
Data Analysis: Plot the residual activity against the incubation pH to determine the pH stability range.
Protocol 3: Determining the Optimal Temperature of Chitinase
-
Enzyme Reaction Setup: Prepare reaction mixtures containing the chitinase and substrate in the optimal pH buffer.
-
Incubation: Incubate the reaction mixtures at various temperatures (e.g., from 20°C to 80°C) for a fixed time (e.g., 15 minutes).
-
Measure Activity: Stop the reaction and measure the enzyme activity for each temperature.
-
Data Analysis: Plot the enzyme activity against the temperature to identify the optimum.
Protocol 4: Assessing the Thermostability of Chitinase
-
Enzyme Pre-incubation: Pre-incubate the chitinase solution (without substrate) at different temperatures for a set period (e.g., 30 minutes).
-
Cooling: Immediately cool the samples on ice to stop any further thermal denaturation.
-
Enzyme Assay: Measure the remaining activity of the enzyme at its optimal pH and temperature.
-
Data Analysis: Plot the residual activity against the pre-incubation temperature to assess thermostability.
Visualizations
Caption: Workflow for Assessing Chitinase Stability.
Caption: Troubleshooting Low Chitinase Activity.
References
- 1. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Chitinase-IN-1 in Fungi
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Chitinase-IN-1 and other chitinase (B1577495) inhibitors in their fungal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of fungal chitinases, which are enzymes crucial for the breakdown and remodeling of chitin, a key structural component of the fungal cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to impaired fungal growth, morphological abnormalities, and potentially cell death. It is particularly effective against family 18 chitinases, which play a vital role in fungal cell division and morphogenesis.
Q2: We are observing a lack of efficacy of this compound in our experiments. What are the potential reasons?
A2: There are several potential reasons for a lack of efficacy:
-
Intrinsic Resistance: The fungal species you are working with may be intrinsically resistant to this compound. This could be due to the absence of the specific chitinase target, the presence of alternative compensatory pathways for cell wall maintenance, or a naturally impermeable cell wall.
-
Acquired Resistance: The fungal strain may have developed resistance to the inhibitor during the course of the experiment, especially with prolonged exposure.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect pH, temperature, or media composition, can affect both the activity of the inhibitor and the susceptibility of the fungus.
-
Inhibitor Instability: Improper storage or handling of this compound can lead to its degradation and loss of activity.
Q3: What are the known or potential mechanisms of fungal resistance to chitinase inhibitors like this compound?
A3: Fungi can develop resistance to chitinase inhibitors through several mechanisms:
-
Target Modification: Mutations in the gene encoding the target chitinase can alter its structure, reducing the binding affinity of the inhibitor.
-
Target Overexpression: An increase in the expression of the target chitinase can overcome the inhibitory effect by essentially "soaking up" the inhibitor.
-
Increased Drug Efflux: Fungal cells can upregulate the expression of efflux pumps, which are membrane proteins that actively transport the inhibitor out of the cell, reducing its intracellular concentration.[1]
-
Bypass Pathways: Fungi may activate alternative pathways to maintain cell wall integrity, compensating for the inhibition of chitinases. This often involves the upregulation of other cell wall biosynthetic pathways, such as the synthesis of β-glucans.
-
Enzymatic Degradation: Although less common, some fungi may produce enzymes that can degrade or inactivate the chitinase inhibitor.
Q4: How can we confirm if our fungal strain has developed resistance to this compound?
A4: Resistance can be confirmed by determining the Minimum Inhibitory Concentration (MIC) of this compound for your fungal strain and comparing it to a known susceptible (wild-type) strain. A significant increase in the MIC value for your strain is a strong indicator of resistance.
Troubleshooting Guides
Problem 1: No observable antifungal effect of this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your fungal species. |
| Inhibitor degradation | Prepare fresh stock solutions of this compound and store them under the recommended conditions (e.g., -20°C in a suitable solvent like DMSO). |
| Suboptimal culture conditions | Ensure that the pH, temperature, and media composition of your culture are optimal for both fungal growth and inhibitor activity. |
| Intrinsic resistance | Research the literature to see if the fungal species you are working with is known to be resistant to chitinase inhibitors. If possible, test the inhibitor on a known susceptible fungal strain as a positive control. |
Problem 2: Fungal growth is initially inhibited but then recovers.
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance | Isolate the recovered fungal population and determine its MIC for this compound. Compare this to the MIC of the original, susceptible strain. |
| Inhibitor instability over time | Replenish the this compound in the culture medium at regular intervals to maintain a constant inhibitory concentration. |
| Heterogeneous population | The initial fungal population may have contained a small subpopulation of resistant cells that were selected for during the experiment. |
Problem 3: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum size | Standardize the inoculum preparation to ensure a consistent number of fungal cells is used in each experiment. |
| Uneven drug distribution | Ensure thorough mixing of this compound in the culture medium to achieve a uniform concentration. |
| Media variability | Use a standardized and consistent batch of culture medium for all experiments. |
Data Presentation
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Wild-Type and Resistant Fungal Strains
| Fungal Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | 2 | - |
| Resistant Mutant 1 | 16 | 8 |
| Resistant Mutant 2 | 32 | 16 |
Table 2: Example of Relative Gene Expression Data in Resistant Fungal Strains
| Gene | Function | Fold Change in Expression (Resistant vs. Wild-Type) |
| CHS1 | Chitin Synthase | 2.5 |
| CHT2 | Chitinase (Target) | 4.0 |
| ABC1 | ABC Transporter (Efflux Pump) | 6.8 |
| ACT1 | Actin (Housekeeping Gene) | 1.0 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal spores or cells in sterile saline.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control.
-
Protocol 2: Rhodamine 6G Efflux Assay for Efflux Pump Activity
This protocol is used to assess the activity of ABC transporters, which can contribute to drug resistance by effluxing the inhibitor.
-
Cell Preparation:
-
Grow the fungal cells to the mid-logarithmic phase.
-
Wash the cells with phosphate-buffered saline (PBS) and resuspend them in PBS without glucose to deplete energy reserves.
-
-
Rhodamine 6G Loading:
-
Incubate the energy-depleted cells with Rhodamine 6G (a substrate for many efflux pumps) for a defined period to allow for its uptake.
-
-
Efflux Initiation:
-
Wash the cells to remove extracellular Rhodamine 6G.
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
-
Measurement of Efflux:
-
At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the fluorescence of the supernatant, which corresponds to the amount of Rhodamine 6G effluxed from the cells. Increased fluorescence in a resistant strain compared to a wild-type strain indicates higher efflux pump activity.[1]
-
Protocol 3: RT-qPCR for Gene Expression Analysis
This protocol is used to quantify the expression levels of genes potentially involved in resistance, such as those encoding the target chitinase or efflux pumps.
-
RNA Extraction:
-
Grow wild-type and resistant fungal strains in the presence and absence of this compound.
-
Harvest the cells and extract total RNA using a suitable method.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for your target genes (e.g., chitinase, efflux pump genes) and a housekeeping gene for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) to monitor the amplification of DNA in real-time.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes in the resistant strain compared to the wild-type strain using the 2-ΔΔCt method.
-
Visualizations
Figure 1: Conceptual diagram of this compound action and fungal resistance mechanisms.
Figure 2: A logical workflow for troubleshooting and investigating resistance to this compound.
References
Technical Support Center: Enhancing the Efficacy of Chitinase Inhibitors in Soil Applications
Welcome to the Technical Support Center for Improving the Efficacy of Chitinase (B1577495) Inhibitors in Soil Applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the application of chitinase inhibitors, such as Chitinase-IN-1, in soil-based experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and similar small molecule inhibitors?
A1: this compound and similar inhibitors are designed to target and inactivate chitinase enzymes. Chitinases are crucial for the breakdown of chitin (B13524), a key structural component of fungal cell walls and the exoskeletons of many insects.[1] By inhibiting these enzymes, these small molecules can disrupt the growth and development of pathogenic fungi and insect pests in the soil, offering a potential biocontrol strategy.[2][3] The inhibition can be competitive, non-competitive, or mixed, depending on the specific inhibitor and its interaction with the enzyme's active or allosteric sites.[4]
Q2: What are the optimal soil conditions for the activity of chitinase inhibitors?
A2: The efficacy of soil-applied enzyme inhibitors is influenced by several environmental factors. While specific optimal conditions for this compound are not extensively documented in soil, general principles for small molecule stability and enzyme kinetics suggest the following:
-
pH: Most soil chitinases have an optimal pH range between 5.0 and 7.0.[5] The stability and activity of the inhibitor will also be pH-dependent. It is recommended to maintain a soil pH within this range for optimal efficacy.
-
Temperature: Enzyme activity is temperature-dependent. While bacterial chitinases can be active in a broad temperature range (28-80°C), fungal chitinases often have a narrower optimal range. The stability of the inhibitor at various soil temperatures should also be considered.
-
Moisture: Adequate soil moisture is necessary for the diffusion of the inhibitor and for microbial activity. However, excessive moisture can lead to leaching of the inhibitor from the target zone.
Q3: How does soil composition affect the efficacy of this compound?
A3: Soil composition plays a significant role in the bioavailability and stability of soil-applied chemicals.
-
Organic Matter: High organic matter content can lead to the adsorption of small molecules, potentially reducing their availability to interact with target enzymes.
-
Clay Content: Clay particles can also adsorb chemical compounds, affecting their mobility and efficacy in the soil.
-
Microbial Community: The soil microbiome can contribute to the degradation of the inhibitor, reducing its persistence.
Q4: Can this compound impact beneficial soil microorganisms?
A4: Since chitin is also a component of some beneficial fungi, there is a potential for non-target effects. However, many beneficial soil bacteria and archaea do not contain chitin. The specificity of the inhibitor to fungal chitinases versus those from other organisms is a key factor. It is advisable to conduct microbial community analysis to assess the impact of the inhibitor on the soil microbiome.
Troubleshooting Guide
This guide addresses common issues encountered during the application of chitinase inhibitors in soil.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observable effect on target pathogens | 1. Suboptimal Soil Conditions: Incorrect pH, temperature, or moisture levels. 2. Inhibitor Degradation: Rapid breakdown of the inhibitor in the soil. 3. Poor Bioavailability: Adsorption of the inhibitor to soil organic matter or clay particles. 4. Incorrect Inhibitor Concentration: The applied concentration is too low to be effective. 5. Resistance: The target organism may possess chitinases that are not susceptible to the inhibitor. | 1. Optimize Soil Environment: Adjust soil pH to a range of 5.5-7.0. Ensure adequate, but not excessive, soil moisture. Conduct experiments within the optimal temperature range for the target pathogen's chitinase activity. 2. Improve Formulation: Consider using a stabilized formulation of the inhibitor to protect it from rapid degradation. This may include encapsulation or the use of adjuvants. 3. Assess Soil Binding: Conduct preliminary studies to determine the binding affinity of the inhibitor to your specific soil type. Higher application rates may be necessary for soils with high organic matter or clay content. 4. Perform Dose-Response Studies: Conduct experiments with a range of inhibitor concentrations to determine the optimal dose for your specific soil and target organism. 5. Verify Target Susceptibility: Test the inhibitor against purified chitinase from the target organism in vitro to confirm its efficacy. |
| Inconsistent results across replicates | 1. Uneven Application: Non-uniform distribution of the inhibitor in the soil. 2. Soil Heterogeneity: Variations in soil composition across different experimental units. 3. Variable Environmental Conditions: Fluctuations in temperature, moisture, or light exposure. | 1. Ensure Homogeneous Mixing: Thoroughly mix the inhibitor with the soil to ensure even distribution. For field applications, ensure proper calibration of application equipment. 2. Homogenize Soil: Sieve and mix the soil thoroughly before distributing it into experimental pots or plots to minimize variability. 3. Maintain Consistent Conditions: Conduct experiments in a controlled environment (e.g., growth chamber) to minimize environmental fluctuations. |
| Negative impact on non-target organisms (e.g., beneficial fungi, plant health) | 1. Broad-Spectrum Activity: The inhibitor may be affecting chitinases from a wide range of organisms. 2. Phytotoxicity: The inhibitor or its formulation may have direct toxic effects on plants. | 1. Evaluate Specificity: Test the inhibitor against a panel of chitinases from various non-target organisms to assess its specificity. 2. Conduct Phytotoxicity Tests: Perform dose-response studies on the host plant in the absence of the pathogen to determine if the inhibitor causes any phytotoxic effects. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Fungal Growth
This protocol details a method to assess the direct inhibitory effect of a chitinase inhibitor on the growth of a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
Chitinase inhibitor stock solution (e.g., this compound in DMSO)
-
Sterile petri dishes, micropipettes, and spreader
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 45-50°C.
-
Add the chitinase inhibitor stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1%).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony daily for a set period (e.g., 7 days).
-
Calculate the percentage of growth inhibition compared to the control (0 µM inhibitor).
Protocol 2: Soil Chitinase Activity Assay
This protocol describes a colorimetric method to measure the activity of chitinase in soil samples treated with an inhibitor.
Materials:
-
Soil samples (treated and untreated with the inhibitor)
-
Colloidal chitin substrate
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
N-acetyl-D-glucosamine (NAG) standard solution
-
Incubator, centrifuge, spectrophotometer
Procedure:
-
Weigh 1 g of soil into a centrifuge tube.
-
Add a buffer solution (e.g., 50 mM acetate (B1210297) buffer, pH 5.5) and the colloidal chitin substrate.
-
Incubate the mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 24 hours).
-
Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.
-
Cool the tubes and centrifuge to pellet the soil particles.
-
Measure the absorbance of the supernatant at 540 nm.
-
Create a standard curve using known concentrations of NAG to determine the amount of reducing sugar released in your samples.
-
One unit of chitinase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of NAG per minute under the specified conditions.
Visualizations
Signaling Pathway for Fungal Cell Wall Stress Response
The inhibition of chitin synthesis by a chitinase inhibitor can induce a cell wall stress response in fungi. This diagram illustrates a simplified model of the signaling pathways involved, which often includes the High Osmolarity Glycerol (HOG) and Protein Kinase C (PKC) pathways, leading to compensatory chitin synthesis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. How Chitinase Enzymes Improve Crop Protection & Yield [biolaxienzymes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Production and characterization of a novel antifungal chitinase identified by functional screening of a suppressive-soil metagenome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chitinase-IN-1 Stability and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Chitinase-IN-1 in solution. By following these recommendations, users can ensure the stability and activity of the enzyme throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of chitinase (B1577495) enzymes in solution is primarily influenced by several factors:
-
Temperature: Most chitinases are sensitive to high temperatures and can be inactivated above 60-70°C.[1][2][3] The optimal temperature for activity varies by the source organism but is often between 37°C and 60°C.[4][5]
-
pH: Extreme pH values outside the enzyme's stable range can lead to irreversible denaturation. While many chitinases are stable over a broad pH range (e.g., pH 3-9), their optimal activity is typically within a narrower window (e.g., pH 5-7).
-
Physical Stress: Repeated freeze-thaw cycles can cause denaturation and loss of activity.
-
Adsorption: At low concentrations, enzymes can adsorb to the surfaces of plastic or glass labware, leading to a perceived loss of activity.
-
Proteolysis: Contamination with proteases can lead to the enzymatic breakdown of the chitinase.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining enzyme stability.
-
Lyophilized Powder: As a solid, the enzyme should be stored at –20°C in a tightly sealed, dry container.
-
Stock Solutions: Concentrated stock solutions should be prepared in a suitable buffer, aliquoted into single-use volumes, and stored frozen at –20°C or, for longer-term storage, at -80°C.
-
Working Solutions: Diluted, ready-to-use solutions are the least stable and should be prepared fresh before each experiment.
Q3: How can I prevent loss of activity from repeated freeze-thaw cycles?
A3: The most effective method is to aliquot the stock solution into smaller, single-use volumes. This ensures that the main stock is not subjected to repeated temperature fluctuations. It is recommended to flash-freeze the aliquots using dry ice/ethanol or liquid nitrogen before transferring them to a -80°C freezer.
Q4: My this compound solution is at a very low concentration. What special precautions should I take?
A4: When working with dilute protein solutions, there is a significant risk of the enzyme adsorbing to the walls of storage tubes. To prevent this, a carrier protein or a non-ionic detergent can be added. Common choices include Bovine Serum Albumin (BSA) at a final concentration of about 1 mg/ml or Triton X-100 at 0.1% to 0.5%.
Q5: Can I add stabilizers to my this compound solution?
A5: Yes, certain excipients can significantly improve the stability of chitinase in solution. Glycerol is commonly added to a final concentration of 50% for liquid storage at -20°C. Alternatives include sugars like sucrose (B13894) or trehalose (B1683222) at 10% to 20%. These agents act as cryoprotectants and protein stabilizers.
Troubleshooting Guide: Loss of Enzymatic Activity
This guide helps identify and solve common issues leading to the inactivation of this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low enzyme activity in the first use. | Improper Reconstitution: The enzyme was reconstituted in an incorrect buffer (wrong pH, missing co-factors) or with a harsh solvent. | Reconstitute the lyophilized powder in the buffer recommended by the manufacturer. Ensure the final pH is within the enzyme's stability range. |
| Incorrect Assay Conditions: The assay is being performed at a suboptimal pH or temperature. | Verify that the assay buffer pH and incubation temperature match the optimal conditions for the enzyme. Chitinases can have optimal pH values ranging from 5.0 to 7.0 and temperatures from 37°C to 60°C. | |
| Gradual loss of activity over time. | Repeated Freeze-Thaw Cycles: The main stock solution has been frozen and thawed multiple times. | Prepare single-use aliquots from a freshly prepared stock solution to avoid temperature cycling. |
| Improper Storage: The solution is stored at 4°C for an extended period or at the wrong freezer temperature. | Store stock solutions at -20°C or -80°C. Working solutions should be made fresh. | |
| Inconsistent activity between experiments. | Adsorption to Labware: The enzyme is sticking to the sides of plastic tubes, especially at low concentrations. | Add a stabilizing agent like BSA (to ~1 mg/ml) or a non-ionic detergent (e.g., 0.1% Triton X-100) to the buffer. |
| Protease Contamination: The enzyme solution is contaminated with proteases from the expression system or other sources. | If compatible with the application, add a broad-spectrum protease inhibitor cocktail to the stock solution. |
Experimental Protocols and Data
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Preparation: Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.
-
Reconstitution: Add the volume of recommended buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.0) to achieve the desired stock concentration. Gently pipette up and down to dissolve the powder completely. Avoid vigorous vortexing to prevent denaturation.
-
Stabilizer Addition (Optional): If long-term liquid storage at -20°C is desired, use a buffer containing 50% glycerol. For low-concentration solutions, add BSA to a final concentration of 1 mg/ml.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding polypropylene (B1209903) tubes.
-
Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen.
-
Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage or a -20°C freezer for shorter-term storage.
Data Summary Tables
Table 1: General Stability Profiles of Various Chitinases
| Chitinase Source | Optimal pH | Optimal Temperature | Stability Notes |
| Streptomyces griseus | 6.0 | 37 °C | Stable when stored as a frozen aliquot at -20°C. |
| Serratia marcescens | 5.0 | 45 °C | Stable in a wide pH range of 3–9 at 25°C. |
| Penicillium oxalicum | 5.0 | 40 °C | Retains over 90% activity after 60 min at 40°C, but activity drops to 35% after 10 min at 60°C. |
| Streptomyces violaceoruber | 5.0 - 7.0 | 50 - 60 °C | Completely inactivated above 70°C. |
| Ficus microcarpa | ~7.0 | 50 - 60 °C | Unstable at temperatures above 60°C. |
Table 2: Common Stabilizing Agents for Chitinase Solutions
| Stabilizer | Typical Concentration | Purpose | Citation |
| Glycerol | 50% (v/v) | Cryoprotectant, prevents freezing-induced denaturation. | |
| Sucrose / Trehalose | 10 - 20% (w/v) | Cryoprotectant and protein stabilizer. | |
| Bovine Serum Albumin (BSA) | ~1 mg/ml | Carrier protein, prevents adsorption to surfaces at low concentrations. | |
| Triton X-100 | 0.1 - 0.5% (v/v) | Non-ionic detergent, prevents surface adsorption. |
Diagrams and Workflows
Caption: Recommended workflow for reconstituting, storing, and using this compound.
Caption: A logical workflow for diagnosing the cause of this compound inactivity.
Caption: The enzymatic breakdown of chitin into its monomeric subunits by chitinases.
References
- 1. Structural Analysis and Construction of a Thermostable Antifungal Chitinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety evaluation of the food enzyme chitinase from Streptomyces violaceoruber (strain pChi) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Chitinase-IN-1 Inhibitory Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to adjust pH for studying the inhibitory activity of Chitinase-IN-1. As this compound is an inhibitor, its apparent activity is intrinsically linked to the activity of the target chitinase (B1577495) enzyme. Therefore, optimizing the pH of the enzymatic assay is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound is a chemical inhibitor, not an enzyme. Its "activity" refers to its ability to inhibit a target chitinase. The optimal pH for the inhibitory effect of this compound will be dependent on the optimal pH of the specific chitinase enzyme you are studying. To accurately determine the potency of this compound, it is crucial to perform the inhibition assay at the optimal pH of your target chitinase.
Q2: How does pH affect the activity of chitinase enzymes?
A2: The pH of the reaction environment significantly influences the activity of a chitinase. Enzymes have an optimal pH at which they exhibit maximum catalytic activity. Deviations from the optimal pH can lead to a decrease in activity due to changes in the ionization state of amino acid residues in the active site and alterations in the overall protein structure. Extreme pH values can cause irreversible denaturation of the enzyme.
Q3: What is a typical optimal pH range for chitinases?
A3: The optimal pH for chitinases varies widely depending on their source. It is essential to determine the optimal pH for the specific chitinase being used in your assay. The table below provides a summary of optimal pH values for chitinases from various organisms.
| Chitinase Source Organism | Optimal pH |
| Serratia marcescens B4A | 5.0[1] |
| Metagenome library (MetaChi18A) | 5.0[2] |
| Pseudomonas aeruginosa K-187 (Chitinase I) | 7.0[3] |
| Pseudomonas aeruginosa K-187 (Chitinase II) | 8.0[3] |
| Bacillus subtilis | 4.0[4] |
| Micromonospora aurantiaca | 5.0 |
| Bacillus thuringiensis R176 | 7.0 |
Q4: Which buffer should I use for my chitinase assay?
A4: The choice of buffer is critical for maintaining a stable pH throughout your experiment. The appropriate buffer will have a pKa value close to the desired pH of the assay. Below is a table of commonly used buffers for different pH ranges in chitinase assays.
| pH Range | Recommended Buffer |
| 3.0 - 5.0 | Sodium Citrate |
| 4.0 - 6.0 | Sodium Acetate |
| 6.0 - 7.5 | Sodium Phosphate |
| 7.5 - 9.0 | Tris-HCl |
| 9.0 - 11.0 | Sodium Carbonate |
Troubleshooting Guide
Problem: Low or no chitinase activity observed.
-
Possible Cause: The pH of the assay buffer is outside the optimal range for the chitinase.
-
Solution: Determine the optimal pH of your chitinase using the protocol provided below. Ensure the buffer system used is appropriate for the target pH range.
Problem: Inconsistent results for this compound inhibition.
-
Possible Cause: Fluctuations in the pH of the assay buffer.
-
Solution: Prepare fresh buffer for each experiment. Calibrate your pH meter before use. Ensure that the addition of this compound (which may be dissolved in a solvent like DMSO) does not significantly alter the pH of the final reaction mixture.
Problem: High background signal in the chitinase assay.
-
Possible Cause: The substrate is unstable at the assay pH.
-
Solution: Check the stability of your substrate across a range of pH values in the absence of the enzyme. If the substrate shows significant spontaneous degradation at the desired pH, consider using an alternative substrate or a different assay method.
Experimental Protocols
Protocol 1: Determination of Optimal pH for Chitinase Activity
This protocol describes a general method for determining the optimal pH of a chitinase enzyme using a colorimetric or fluorometric assay.
-
Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 10). Use overlapping buffer systems to ensure accurate pH control across the entire range (see table of recommended buffers above).
-
Prepare the chitinase substrate. The choice of substrate will depend on the assay method. For colorimetric assays, colloidal chitin (B13524) is often used. For fluorometric assays, substrates like 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside can be used.
-
Set up the reactions. For each pH to be tested, prepare a reaction mixture containing the buffer, the substrate, and the chitinase enzyme. It is important to keep the enzyme and substrate concentrations constant across all reactions.
-
Incubate the reactions at the optimal temperature for the chitinase for a fixed period.
-
Stop the reactions and measure the product formation using a suitable method (e.g., measuring absorbance for colorimetric assays or fluorescence for fluorometric assays).
-
Plot the enzyme activity as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under those assay conditions.
Protocol 2: Chitinase Inhibition Assay with this compound
This protocol outlines the steps for assessing the inhibitory activity of this compound at the determined optimal pH of the target chitinase.
-
Prepare the assay buffer at the optimal pH determined in Protocol 1.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Set up the inhibition assay. Prepare a series of reactions containing the assay buffer, the chitinase enzyme, and varying concentrations of this compound. Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme with this compound for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Incubate the reactions at the optimal temperature for the fixed period as in Protocol 1.
-
Stop the reactions and measure the product formation.
-
Calculate the percent inhibition for each concentration of this compound relative to the control without the inhibitor. This data can be used to determine the IC50 value of this compound for the specific chitinase.
Visualizations
Caption: Relationship between pH and enzyme activity.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A broad pH range and processive chitinase from a metagenome library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting unexpected side effects of Chitinase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Chitinase-IN-1, a representative chitinase (B1577495) inhibitor. The information is intended for scientists and drug development professionals to address potential unexpected side effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to inhibit the enzymatic activity of chitinases. Chitinases are hydrolytic enzymes that break down chitin (B13524), a major component of fungal cell walls and the exoskeletons of arthropods.[1][2] By inhibiting chitinase, this compound can disrupt processes that rely on chitin degradation, such as fungal cell wall remodeling or the molting of insects.[3][4] In mammalian systems, where chitinases are involved in immune responses and tissue remodeling, inhibition can modulate inflammatory pathways.[5]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented, inhibitors of this class can have unintended biological consequences. High concentrations of the inhibitor or its solvent (e.g., DMSO) can lead to cellular toxicity. Furthermore, given the complex role of chitinase-like proteins in mammalian signaling pathways independent of their enzymatic activity, there is a potential for this compound to interfere with these pathways. For example, some chitinase-like proteins are implicated in signaling cascades related to inflammation, cell proliferation, and tissue remodeling.
Q3: How should I prepare my stock solution of this compound?
A3: For many inhibitors of this type, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility of the compound. Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the DMSO stock solution into aqueous buffers or cell culture media.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Solubility in Aqueous Buffer | The inhibitor may not be soluble at the desired final concentration. Try performing serial dilutions to a lower final concentration. |
| Insufficient Mixing | Add the stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing, preventing localized high concentrations that can lead to precipitation. |
| Instability in Aqueous Solution | Prepare fresh dilutions for each experiment and do not store diluted solutions in aqueous buffers for extended periods, as the compound may precipitate over time. |
| Inappropriate Solvent Concentration | If your experimental system allows, maintaining a small final percentage of a co-solvent like DMSO (typically <0.5%) might be necessary to maintain solubility. |
Experimental Protocol: Preparing Working Solutions from a DMSO Stock
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions in DMSO.
-
Vortex During Dilution: While vortexing the aqueous buffer or cell culture medium, add the required volume of the intermediate DMSO dilution. This ensures rapid dispersal of the inhibitor.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If cloudiness is observed, consider lowering the final concentration.
-
Use Fresh Dilutions: Use the freshly prepared aqueous solution immediately for your experiment.
Workflow for Troubleshooting Solubility Issues
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Symptoms:
-
High levels of cell death in treated groups compared to controls.
-
Inconsistent or unexpected changes in cellular signaling pathways.
-
Activation of stress-response pathways.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Solvent Concentration | The concentration of the solvent (e.g., DMSO) in the final assay may be too high. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| Inhibitor Concentration Too High | The concentration of this compound may be too high, leading to off-target effects or general toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| Interaction with Unrelated Pathways | Chitinase-like proteins can modulate signaling pathways independent of chitin. The inhibitor might be inadvertently affecting these pathways. Review literature on the role of chitinase-like proteins in your specific cell type or system. |
Experimental Protocol: Vehicle Control and Dose-Response
-
Vehicle Control: In every experiment, include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish the effects of the inhibitor from the effects of the solvent.
-
Dose-Response Curve: To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., from nanomolar to micromolar).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration at which the inhibitor becomes toxic.
-
Analyze Target Effect: Measure the desired biological effect of the inhibitor at each concentration to identify the effective, non-toxic range.
Hypothetical Off-Target Signaling Pathway
Issue 3: Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Loss of inhibitor activity over time.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of the Inhibitor | The inhibitor may be degrading in the stock solution due to repeated freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes. Based on data for a similar inhibitor, stock solutions in DMSO are stable for up to one month at -20°C. |
| Inconsistent Cell Passages | Use cells within a consistent and narrow passage number range for all experiments to minimize variability in cellular responses. |
| Variability in Reagent Preparation | Ensure all reagents, including cell culture media and buffers, are prepared consistently and are not expired. |
Experimental Workflow for Ensuring Reproducibility
Enzyme Activity Data
The optimal conditions for chitinase activity can vary depending on the source of the enzyme. This information can be useful when designing experiments to test the efficacy of this compound.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas aeruginosa Strain 385 | 6.75 | 45-50 | |
| Bacillus paralicheniformis | 6.0 | 65 | |
| Trichoderma harzianum | - | >50% activity loss at 50 | |
| Bacillus subtilis | 5.0 | 60 |
References
- 1. Chitinase - Wikipedia [en.wikipedia.org]
- 2. Chitinases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitinases: expanding the boundaries of knowledge beyond routinized chitin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human chitinases and chitinase-like proteins as emerging drug targets – a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chitinase-IN-1 versus other known chitinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chitinase-IN-1 against other known chitinase (B1577495) inhibitors, supported by available experimental data. The information is presented to facilitate evaluation and further research into novel chitinase-targeted therapeutics and agrochemicals.
Chitinases, enzymes that hydrolyze the glycosidic bonds in chitin (B13524), are critical for the growth and development of a wide range of organisms, including insects and fungi. Their absence in vertebrates makes them an attractive target for the development of selective inhibitors for use as insecticides and antifungal agents. This compound is a thalidomide (B1683933) derivative developed as an insecticidal agent that targets both chitinase and N-acetylglucosaminidase. This guide offers a comparative analysis of its performance relative to other well-characterized chitinase inhibitors.
Quantitative Comparison of Chitinase Inhibitors
Direct comparison of the potency of this compound with other inhibitors is challenging due to the limited availability of its half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values in publicly accessible literature. However, the available percentage inhibition data for this compound is presented alongside the IC50 and Ki values of other prominent chitinase inhibitors to provide a contextual overview.
| Inhibitor | Target Enzyme/Organism | IC50 | Ki | Reference |
| This compound | Insect Chitinase | 75% inhibition at 50 µM | Not Reported | [1][2] |
| Insect N-acetylglucosaminidase | 67% inhibition at 20 µM | Not Reported | [1] | |
| Allosamidin | Bombyx mori (Silkworm) Chitinase | 0.2 µM | Not Reported | |
| Candida albicans Chitinase | 1.6 µM | Not Reported | ||
| Argifin | Fungal Chitinase | Not Reported | 0.13 µM | |
| Argadin | Lucilia cuprina (Blowfly) Chitinase | 150 nM (37°C), 3.4 nM (20°C) | Not Reported | |
| Psammaplin A | Bacillus sp. Chitinase | 68 µM | Not Reported | |
| Nikkomycin Z | Candida albicans Chs1 | 15 µM | Not Reported | |
| Candida albicans Chs2 | 0.8 µM | 1.5 ± 0.5 µM | ||
| Candida albicans Chs3 | 13 µM | Not Reported | ||
| Polyoxin B | Candida albicans Chitin Synthase | 0.09 mM | Not Reported |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of chitinase inhibitors.
Chitinase Inhibition Assay (Colorimetric Method)
This assay is a common method to determine the inhibitory activity of compounds against chitinase.
1. Materials:
-
Purified chitinase enzyme
-
Colloidal chitin (substrate)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of the chitinase enzyme, and varying concentrations of the test inhibitor. A control reaction without the inhibitor is also prepared.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the colloidal chitin substrate to the reaction mixture.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Terminate the reaction by adding the DNS reagent.
-
Boil the samples for a few minutes to allow for color development. The DNS reagent reacts with the reducing sugars (N-acetylglucosamine) produced from chitin hydrolysis to generate a colored product.
-
After cooling to room temperature, measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control sample. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
High-Throughput Screening (HTS) of Chitinase Inhibitors (Fluorogenic Method)
This method is suitable for screening large libraries of compounds for chitinase inhibitory activity.
1. Materials:
-
Purified chitinase enzyme
-
Fluorogenic chitin substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Test compounds in a multi-well plate format
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
Fluorescence microplate reader
2. Procedure:
-
Dispense the test compounds at various concentrations into the wells of a microplate.
-
Add the chitinase enzyme solution to each well.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 450 nm). The cleavage of the substrate by the chitinase releases the fluorophore, leading to an increase in fluorescence.
-
Inhibitory activity is determined by the reduction in fluorescence signal in the presence of the test compound compared to the control.
Mandatory Visualizations
Fungal Cell Wall Integrity (CWI) Signaling Pathway
In fungi, chitin synthesis is a crucial process for maintaining cell wall integrity, especially in response to cell wall stress. Chitinase inhibitors can disrupt this process, leading to a compromised cell wall and fungal cell death. The following diagram illustrates the simplified Fungal Cell Wall Integrity (CWI) signaling pathway, a key compensatory mechanism that fungi employ to counteract cell wall damage.
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Experimental Workflow for Chitinase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and validation of chitinase inhibitors.
References
A Comparative Analysis of Chitinase Inhibitors: Chitinase-IN-1 and Allosamidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two chitinase (B1577495) inhibitors, Chitinase-IN-1 and Allosamidin. Chitinases are enzymes that degrade chitin (B13524), a key structural component of the cell walls of fungi and the exoskeletons of arthropods. As such, inhibitors of these enzymes are valuable tools in the development of antifungal and insecticidal agents, as well as in basic research to elucidate the roles of chitinases in various biological processes.
Executive Summary
Biochemical and Physicochemical Properties
| Property | This compound | Allosamidin |
| CAS Number | 1579991-61-9 | 103782-08-7 |
| Chemical Formula | C₁₈H₁₆N₄O₂S | C₂₅H₄₂N₄O₁₄ |
| Molecular Weight | 352.41 g/mol | 622.63 g/mol |
| Chemical Class | Phthalimide (B116566) derivative | Pseudotrisaccharide |
| Source | Synthetic | Natural product (from Streptomyces sp.) |
Mechanism of Action
This compound: The precise mechanism of action for this compound is not extensively detailed in publicly available literature. As a phthalimide derivative, its inhibitory activity likely stems from its specific chemical structure interacting with the active site or allosteric sites of target enzymes. It is reported to inhibit insect chitinase and N-acetylhexosaminidase[1]. N-acetylhexosaminidases are involved in the final step of chitin degradation, breaking down chitobiose into N-acetylglucosamine monomers.
Allosamidin: Allosamidin is a well-characterized competitive inhibitor that specifically targets family 18 chitinases[2][3]. Its structure mimics the oxazolinium ion transition state intermediate formed during the hydrolysis of the glycosidic bond in chitin[2]. By binding tightly to the active site, it prevents the substrate from accessing the catalytic residues, thereby blocking chitin degradation. Allosamidin does not inhibit family 19 chitinases, which employ a different catalytic mechanism[3].
Mechanism of competitive inhibition by Allosamidin.
Comparative Inhibitory Activity
Quantitative data for a direct comparison of this compound and Allosamidin is limited. The available information for this compound is presented as percentage inhibition at a single concentration, while a range of IC₅₀ and Kᵢ values are available for Allosamidin against various chitinases.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Organism/Source | Concentration | % Inhibition |
| Chitinase | Insect | 50 µM | 75% |
| N-acetylhexosaminidase | Insect | 20 µM | 67% |
Data sourced from supplier information.
Table 2: Inhibitory Activity of Allosamidin
| Target Enzyme | Organism/Source | IC₅₀ | Kᵢ |
| Chitinase | Candida albicans (Fungus) | 0.3 µM | 0.23 µM |
| Chitinase | Lucilia cuprina (Insect) | 2.3 nM (at 37°C) | - |
| Chitinase | Aspergillus fumigatus (Fungus) | 128 µM | - |
| Chitinase (CiX1) | Coccidioides immitis (Fungus) | - | 60 nM |
| Chitotriosidase (CHIT1) | Human | - | - |
| Acidic Mammalian Chitinase (AMCase) | Human | - | - |
Note: IC₅₀ and Kᵢ values can vary depending on experimental conditions such as substrate concentration, pH, and temperature.
Experimental Protocols
Detailed experimental protocols for evaluating chitinase inhibition are crucial for reproducible and comparable results. Below are generalized protocols for two common methods.
Fluorometric Chitinase Inhibition Assay
This high-throughput method utilizes a fluorogenic substrate that releases a fluorescent signal upon cleavage by chitinase.
a. Materials:
-
Purified chitinase
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotriosanide)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Inhibitor stock solutions (this compound or Allosamidin)
-
Stop Solution (e.g., 0.5 M Na₂CO₃)
-
96-well black microplates
-
Fluorometric plate reader (Excitation ~360 nm, Emission ~450 nm)
b. Protocol:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the microplate wells, add the inhibitor dilutions. Include control wells with buffer only (no inhibitor) and blank wells with buffer and no enzyme.
-
Add the chitinase solution to all wells except the blanks.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence using the plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for a fluorometric chitinase inhibition assay.
Colorimetric Chitinase Inhibition Assay (DNS Method)
This method quantifies the reducing sugars produced from the hydrolysis of a chitin substrate.
a. Materials:
-
Purified chitinase
-
Colloidal chitin (1% w/v)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Inhibitor stock solutions
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer (540 nm)
b. Protocol:
-
Prepare serial dilutions of the inhibitor.
-
In test tubes, combine the assay buffer, inhibitor dilution, and chitinase solution. Include control tubes with no inhibitor.
-
Pre-incubate the mixtures at the enzyme's optimal temperature for 15 minutes.
-
Initiate the reaction by adding the colloidal chitin suspension.
-
Incubate for a defined period (e.g., 60 minutes) with shaking.
-
Stop the reaction by adding the DNS reagent and boiling for 5-15 minutes.
-
Cool the tubes and centrifuge to pellet any remaining insoluble chitin.
-
Measure the absorbance of the supernatant at 540 nm.
-
The amount of reducing sugar is determined from a standard curve prepared with N-acetylglucosamine.
-
Calculate the percentage of inhibition and IC₅₀ value.
Workflow for a colorimetric (DNS) chitinase inhibition assay.
Signaling Pathways and Logical Relationships
Allosamidin's specific inhibition of family 18 chitinases allows for its use as a tool to probe the signaling pathways in which these enzymes are involved. For instance, in mammals, Acidic Mammalian Chitinase (AMCase) has been implicated in inflammatory responses, and its inhibition by Allosamidin can modulate these pathways.
In some Streptomyces species, Allosamidin paradoxically acts as a signaling molecule that induces the production of chitinases, creating a positive feedback loop for chitin degradation. This process is mediated by a two-component regulatory system.
Allosamidin-mediated signaling for chitinase production.
Conclusion
Allosamidin stands out as a highly potent and specific inhibitor of family 18 chitinases, supported by extensive research and a wealth of quantitative data. Its well-defined mechanism of action makes it an invaluable tool for studying the function of these enzymes in a variety of organisms.
This compound, a synthetic phthalimide derivative, shows promise as an inhibitor of insect chitinase and N-acetylhexosaminidase. However, the lack of publicly available, detailed quantitative and mechanistic data makes a direct and comprehensive comparison with Allosamidin challenging. Further research is needed to fully characterize the inhibitory profile of this compound, including the determination of its IC₅₀ values against a panel of chitinases and elucidation of its precise mechanism of action. Such studies will be crucial for its potential development and application as a targeted insecticidal agent.
References
Validating the Inhibitory Effect of Chitinase-IN-1 In Vivo: A Comparative Guide
For researchers and professionals in drug development, validating the in vivo efficacy of a novel inhibitor is a critical step. This guide provides a comparative overview of the in vivo validation of Chitinase-IN-1, with a focus on the well-characterized inhibitor OATD-01. We will objectively compare its performance with alternative chitinase (B1577495) inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its In Vivo Validation
This compound is a designation for inhibitors targeting chitinases, enzymes that are increasingly recognized for their role in inflammatory and fibrotic diseases. A prominent example of a this compound inhibitor that has undergone in vivo evaluation is OATD-01 , a potent, orally bioavailable small molecule inhibitor of human chitotriosidase 1 (CHIT1) and acidic mammalian chitinase (AMCase). In vivo studies have demonstrated its therapeutic potential in models of pulmonary fibrosis and metabolic dysfunction-associated steatohepatitis (MASH).[1][2] This guide will primarily focus on the in vivo data available for OATD-01 and compare it with other chitinase inhibitors, namely Kasugamycin and caffeine (B1668208), which have also been investigated in vivo for their chitinase-inhibitory effects.
Comparative In Vivo Efficacy of Chitinase Inhibitors
The following tables summarize the quantitative data from in vivo studies of OATD-01 and alternative chitinase inhibitors. It is important to note that these studies were not head-to-head comparisons and were conducted in different disease models, which should be taken into consideration when interpreting the data.
Table 1: In Vivo Efficacy of OATD-01 in a Murine Model of Pulmonary Fibrosis
| Parameter | Vehicle Control | OATD-01 (30-100 mg/kg/day, oral) | Pirfenidone (Reference) | Percentage Improvement with OATD-01 |
| Ashcroft Score (Fibrosis) | ~4.6 ± 0.60 | Reduction of 32% | Reduction of 31% | 32% |
| Soluble Collagen Concentration | - | Significantly Reduced | Significantly Reduced | - |
| Lung/Body Weight Ratio | - | Significantly Reduced | - | - |
| Plasma Chitinolytic Activity | - | Full Suppression | - | 100% |
Data compiled from studies on bleomycin-induced pulmonary fibrosis in mice.[1][3]
Table 2: In Vivo Efficacy of OATD-01 in Murine Models of MASH
| Parameter | Vehicle Control (MASH model) | OATD-01 (100 mg/kg/day, oral) | Percentage Improvement |
| NAFLD Activity Score (NAS) | - | Significantly Improved | - |
| Hepatic Steatosis | - | Significantly Reduced | - |
| Inflammation | - | Significantly Reduced | - |
| Fibrosis | - | Significantly Reduced | - |
| F4/80 Positive Area (Macrophage Infiltration) | Increased | Reduced | - |
Data from studies using the STAM™ and DIAMOND murine models of MASH.[4]
Table 3: In Vivo Efficacy of Alternative Chitinase Inhibitors
| Inhibitor | Disease Model | Key Quantitative Outcomes |
| Kasugamycin | Bleomycin-induced Pulmonary Fibrosis (mice) | Impressive antifibrotic effects in both preventive and therapeutic settings. |
| Caffeine | DSS-induced Colitis (mice) | Lower body weight loss, and reduced clinical and histological scores. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice (for OATD-01 and Kasugamycin)
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: Intratracheal administration of bleomycin (B88199) (e.g., 1.25 mg/kg). The model development includes an early inflammatory phase (days 1-7), an active fibrosis phase (days 7-14), and a late fibrosis phase (days 21-28).
-
Inhibitor Administration:
-
OATD-01: Oral gavage once daily at doses ranging from 30 to 100 mg/kg.
-
Kasugamycin: Intraperitoneal injection every other day at doses between 12.5–100 mg/kg.
-
-
Assessment of Efficacy:
-
Histological Analysis: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the degree of fibrosis. The severity of fibrosis is quantified using the modified Ashcroft scoring system.
-
Biochemical Analysis: Measurement of soluble collagen content in lung homogenates.
-
Physiological Assessment: Lung-to-body weight ratio is determined as an indicator of lung injury.
-
Pharmacodynamic Assessment: Measurement of chitinolytic activity in plasma to confirm target engagement.
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (for Caffeine)
-
Animal Model: C57BL/6 mice.
-
Induction of Colitis: Administration of 3.5% DSS in the drinking water.
-
Inhibitor Administration: 2.5 mM caffeine administered in the drinking water.
-
Assessment of Efficacy:
-
Clinical Scoring: Monitoring of body weight loss, stool consistency, and presence of blood in the stool.
-
Histological Analysis: Colon tissues are collected, fixed, and stained to evaluate the degree of inflammation and tissue damage.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokine levels in colonic tissue.
-
Protocol 3: STAM™ and DIAMOND Models of MASH in Mice (for OATD-01)
-
Animal Models:
-
STAM™ Model: Involves a combination of a high-fat diet and streptozotocin (B1681764) injection to induce MASH.
-
DIAMOND™ Model: Utilizes a diet high in fat, fructose, and cholesterol to induce MASH.
-
-
Inhibitor Administration: OATD-01 administered orally at a dose of 100 mg/kg/day for several weeks.
-
Assessment of Efficacy:
-
Histological Analysis: Liver tissues are stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, and fibrosis. The NAFLD Activity Score (NAS) is used for quantification.
-
Immunohistochemistry: Staining for macrophage markers such as F4/80 to quantify macrophage infiltration.
-
Gene Expression Analysis: RNA sequencing of liver tissue to identify changes in gene expression related to metabolism and inflammation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by chitinase inhibitors and a typical experimental workflow for in vivo validation.
Caption: CHIT1 Inhibition and TGF-β Signaling Pathway in Fibrosis.
Caption: General Experimental Workflow for In Vivo Inhibitor Validation.
Conclusion
The in vivo validation of this compound, exemplified by OATD-01, demonstrates a promising therapeutic strategy for diseases characterized by inflammation and fibrosis. The available data from preclinical models of pulmonary fibrosis and MASH indicate significant efficacy in reducing disease pathology. While direct comparative studies with other chitinase inhibitors like Kasugamycin and caffeine are not yet available, the individual in vivo studies provide a strong rationale for the continued investigation of chitinase inhibition as a therapeutic approach. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further explore and validate the in vivo effects of novel chitinase inhibitors.
References
- 1. Discovery of OATD-01, a First-in-Class Chitinase Inhibitor as Potential New Therapeutics for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitinase 1: a novel therapeutic target in metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Frontiers | Chitinase-1 inhibition attenuates metabolic dysregulation and restores homeostasis in MASH animal models [frontiersin.org]
Comparative Selectivity Profile of OATD-01: A First-in-Class Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity of OATD-01, a potent, first-in-class, orally active dual inhibitor of acidic mammalian chitinase (B1577495) (AMCase) and chitotriosidase (CHIT1). The information presented herein is intended to provide researchers and drug development professionals with objective data to evaluate the compound's performance and potential for therapeutic applications, particularly in the context of inflammatory and fibrotic diseases.[1][2]
Executive Summary
OATD-01 is a selective inhibitor of both human chitotriosidase (CHIT1) and acidic mammalian chitinase (AMCase), with low nanomolar potency.[3] Extensive off-target screening has demonstrated a favorable selectivity profile, with no significant activity against a wide range of other enzymes and receptors. This high selectivity minimizes the potential for off-target effects, making OATD-01 a promising candidate for further investigation in diseases where chitinase activity is implicated, such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis.[4]
Data Presentation: OATD-01 Inhibitory Potency and Selectivity
The following tables summarize the inhibitory activity of OATD-01 against its primary targets and a representative panel of off-targets.
Table 1: Inhibitory Potency of OATD-01 against Human and Murine Chitinases
| Enzyme Target | IC50 (nM) | Ki (nM) |
| Human Chitotriosidase (hCHIT1) | 23 | 17.3 |
| Murine Chitotriosidase (mCHIT1) | 28 | 26.05 |
| Human Acidic Mammalian Chitinase (hAMCase) | 9 | 4.8 |
| Murine Acidic Mammalian Chitinase (mAMCase) | 7.8 | 5.7 |
Data sourced from MedchemExpress and Koralewski et al., J Med Chem 2020.
Table 2: Selectivity Profile of OATD-01 against a Panel of Off-Targets
| Target Class | Representative Targets Screened | Result at 10 µM OATD-01 |
| Enzymes | Various kinases, proteases, phosphatases, etc. | No significant inhibition or stimulation (>50%) observed |
| GPCRs | Adrenergic, dopaminergic, serotonergic, etc. | No significant binding or functional activity observed |
| Ion Channels | Sodium, potassium, calcium channels, etc. | No significant modulation observed |
| Transporters | Various neurotransmitter and drug transporters | No significant inhibition observed |
Off-target screening was performed by Eurofins Panlabs against a panel of 98 targets. The results indicate that OATD-01 did not exhibit significant interactions with any of the tested off-targets at a concentration of 10 µM.
Experimental Protocols
The following is a detailed methodology for a representative fluorometric enzyme inhibition assay used to determine the potency of chitinase inhibitors like OATD-01.
Fluorometric Chitinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CHIT1 or AMCase.
Principle: This assay measures the enzymatic activity of chitinases by monitoring the cleavage of a fluorogenic substrate, 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose. The substrate, when cleaved by the chitinase, releases the fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified by measuring its fluorescence emission. The presence of an inhibitor will reduce the rate of 4-MU release, and the extent of this reduction is proportional to the inhibitor's potency.
Materials:
-
Recombinant human CHIT1 or AMCase
-
4-Methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose (substrate)
-
Assay Buffer: 0.1 M citrate/phosphate buffer, pH 5.2
-
Stop Solution: 0.3 M Glycine-NaOH, pH 10.6
-
Test compound (e.g., OATD-01) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the assay buffer to achieve the final desired concentrations for the assay.
-
Enzyme Preparation: Dilute the stock solution of recombinant chitinase in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 2 µL of the diluted test compound or DMSO (for control wells) to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: a. Prepare the substrate solution by dissolving 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotriose in the assay buffer to a final concentration of 100 µM. b. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark. The incubation time should be optimized to remain within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualization
Experimental Workflow for Chitinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a chitinase inhibitor.
Caption: Workflow for assessing chitinase inhibitor selectivity.
Chitinase and TGF-β Signaling in Fibrosis
This diagram illustrates the role of CHIT1 in modulating the TGF-β signaling pathway, a key driver of fibrosis.
Caption: CHIT1 modulation of TGF-β signaling in fibrosis.
References
A Comparative Analysis of Chitinase Inhibitors and Synthetic Fungicides for Antifungal Efficacy
For Immediate Release
This guide provides a detailed comparison of the efficacy of chitinase (B1577495) inhibitors, with a focus on Chitinase-IN-1 and other notable examples like Polyoxin D and Nikkomycin Z, against that of widely used synthetic fungicides. It is intended for researchers, scientists, and professionals in the fields of drug development and agricultural science. This document synthesizes available experimental data to offer an objective overview of their mechanisms of action, antifungal activity, and the experimental protocols for their evaluation.
Executive Summary
Chitin (B13524), a crucial component of fungal cell walls, presents a selective target for antifungal agents. Chitinase inhibitors and chitin synthase inhibitors disrupt the integrity of this structure, leading to fungal cell death. This mode of action is distinct from that of many synthetic fungicides, which target various other cellular processes. While this compound is primarily recognized as an insecticide, the broader class of chitinase and chitin synthase inhibitors has demonstrated significant antifungal properties. This guide explores the quantitative efficacy of these compounds in comparison to conventional synthetic fungicides and provides detailed methodologies for their comparative evaluation.
Mechanism of Action
Chitinase and Chitin Synthase Inhibitors
Chitinase and chitin synthase inhibitors target the biosynthesis and integrity of chitin, a polymer of N-acetylglucosamine that is a primary component of the fungal cell wall but is absent in plants and vertebrates.[1]
-
Chitinase Inhibitors : These molecules, such as allosamidin (B1666888) and some newly developed synthetic compounds, block the action of chitinases. Fungi use chitinases to remodel their own cell walls during growth and morphogenesis.[2][3] By inhibiting these enzymes, the fungi's ability to grow and divide is impaired.
-
Chitin Synthase Inhibitors : This group, which includes polyoxins and nikkomycins, acts as competitive inhibitors of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin chains.[4] This inhibition disrupts cell wall formation, leading to osmotic instability and cell lysis, particularly at sites of active growth like hyphal tips.
This compound is an inhibitor of insect chitinases and N-acetylhexosaminidases.[5] While its primary application has been in insect control, its mechanism of inhibiting chitin-processing enzymes is relevant to antifungal research.
Synthetic Fungicides
Synthetic fungicides employ a variety of mechanisms of action, broadly categorized as follows:
-
Sterol Biosynthesis Inhibitors (SBIs) : This class, which includes triazoles (e.g., tebuconazole) and imidazoles (e.g., prochloraz), inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the production of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and fungal death.
-
Respiration Inhibitors : These fungicides interfere with the mitochondrial electron transport chain, blocking ATP production. Strobilurins, for example, inhibit the cytochrome bc1 complex.
-
Multi-Site Inhibitors : These fungicides, such as mancozeb (B1675947) and chlorothalonil, react with and inactivate multiple enzymes and cellular components within the fungus. This non-specific mode of action makes the development of resistance less likely.
Quantitative Comparison of Antifungal Efficacy
The following tables summarize the available quantitative data on the efficacy of chitinase/chitin synthase inhibitors and synthetic fungicides against various phytopathogenic fungi. It is important to note that this data is compiled from different studies and experimental conditions may vary.
Table 1: Efficacy of Chitinase and Chitin Synthase Inhibitors
| Compound/Inhibitor | Fungal Pathogen | Efficacy Metric | Value | Reference(s) |
| This compound | Insect Chitinase | % Inhibition (50 µM) | 75% | |
| Polyoxin D | Fusarium fujikuroi | IC50 | 42 µmol L-1 | |
| Polyoxin D | Fusarium oxysporum f. sp. lycopersici | MIC | >25 µg/mL | |
| Nikkomycin Z | Blastomyces dermatitidis | MIC | 0.78 µg/mL | |
| Allosamidin | Candida albicans Chitinase | IC50 | 0.3 µM | |
| Cranberry Bean Chitinase | Pythium aphanidermatum | IC50 | 22.3 µM | |
| Trichoderma asperellum Chitinase | Sclerotium rolfsii | % Inhibition (60 U/mL) | ~97% |
Table 2: Efficacy of Synthetic Fungicides
| Compound | Fungal Pathogen | Efficacy Metric | Value | Reference(s) |
| Tebuconazole | Fusarium oxysporum | Mycelial Growth Inhibition | Highly Inhibitory | |
| Prochloraz | Fusarium oxysporum | Mycelial Growth Inhibition | Highly Inhibitory | |
| Carbendazim | Fusarium oxysporum | Mycelial Growth Inhibition | Highly Inhibitory |
Experimental Protocols
To facilitate direct and standardized comparisons between chitinase inhibitors and synthetic fungicides, the following experimental protocols are provided.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
Materials:
-
96-well microtiter plates
-
Fungal isolates of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, RPMI-1640)
-
Test compounds (this compound, synthetic fungicides) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in the culture medium directly in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Grow the fungal species in a suitable liquid medium. Adjust the fungal suspension to a standardized concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a drug-free well as a positive control for fungal growth.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species for a defined period (e.g., 24-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Chitinase Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the chitinase enzyme.
Materials:
-
Purified chitinase enzyme
-
Chitin substrate (e.g., colloidal chitin, 4-nitrophenyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer
-
Test compound (this compound)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate or reaction tube, combine the assay buffer, purified chitinase enzyme, and various concentrations of the test compound.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a short period.
-
Reaction Initiation: Add the chitin substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at the optimal temperature and for a specific time.
-
Detection: Measure the product of the reaction. For chromogenic substrates, this can be done by measuring the absorbance at a specific wavelength. For colloidal chitin, the release of reducing sugars can be quantified using methods like the DNS (3,5-dinitrosalicylic acid) assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Signaling Pathways and Experimental Workflows
Mechanism of Action of Chitinase Inhibitors and Synthetic Fungicides
Caption: Comparative mechanisms of action of chitin synthase inhibitors and azole fungicides.
Experimental Workflow for Antifungal Efficacy Comparison
Caption: A generalized workflow for the comparative evaluation of antifungal compounds.
Conclusion
Chitinase and chitin synthase inhibitors represent a promising class of antifungal agents with a mode of action that is highly specific to fungi. The available data indicates that inhibitors like Polyoxin D and Nikkomycin Z have potent antifungal activity against a range of phytopathogenic fungi. While direct comparative data against synthetic fungicides is limited and varies across studies, the distinct mechanism of action of chitinase inhibitors suggests they could be valuable tools in integrated pest management strategies, potentially in combination with synthetic fungicides to enhance efficacy and mitigate the development of resistance. Further head-to-head comparative studies using standardized protocols are warranted to fully elucidate the relative efficacy of these compounds.
References
- 1. Plant chitinases and their roles in resistance to fungal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and Argadin, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Chitinase-IN-1 and Alternative Inhibitors for Insect Chitinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chitinase-IN-1, a known inhibitor of insect chitinase (B1577495) and N-acetyl-hexosaminidase, with other established chitinase inhibitors. The objective of this document is to present a clear, data-driven comparison to support research and development in the fields of insecticide and antifungal agent discovery. This guide includes a summary of quantitative inhibition data, detailed experimental protocols for chitinase inhibition assays, and a visualization of the chitin (B13524) degradation pathway.
Quantitative Comparison of Chitinase Inhibitors
The following table summarizes the inhibitory activity of this compound and a selection of alternative compounds against various chitinases. While a direct IC50 value for this compound is not publicly available, its percentage inhibition at a given concentration is provided for a semi-quantitative comparison.
| Inhibitor | Target Enzyme | Target Organism/Source | IC50 Value | Percent Inhibition | Reference |
| This compound | Insect Chitinase | Not Specified | Not Available | 75% at 50 µM | [1] |
| This compound | N-acetyl-hexosaminidase | Not Specified | Not Available | 67% at 20 µM | [1] |
| Allosamidin | Chitinase | Bombyx mori (Silkworm) | Potent inhibitor (sub-micromolar) | Not Applicable | [2] |
| Argifin (Cyclopentapeptide) | Chitinase | Lucilia cuprina (Blowfly) | nM concentrations | Not Applicable | [2] |
| Argadin (Cyclopentapeptide) | Chitinase | Lucilia cuprina (Blowfly) | nM concentrations | Not Applicable | [2] |
| Acetazolamide | Fungal Chitinase (AfChiA1) | Aspergillus fumigatus | 164 µM | Not Applicable |
Note: A lower IC50 value indicates a more potent inhibitor. The percentage inhibition for this compound provides an indication of its efficacy at specific concentrations.
Experimental Protocols
The following are representative protocols for determining the inhibitory activity of compounds against chitinase. These protocols are based on commonly used methodologies in the field.
Fluorometric Chitinase Inhibition Assay
This high-throughput screening method utilizes a fluorogenic substrate to measure chitinase activity.
Materials:
-
Assay Buffer: e.g., 50 mM Sodium Phosphate buffer, pH 6.0.
-
Chitinase Enzyme: Purified or crude enzyme preparation from the target organism.
-
Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside).
-
Inhibitor Compounds: Including this compound and other test articles, dissolved in a suitable solvent (e.g., DMSO).
-
Stop Solution: e.g., 0.5 M Sodium Carbonate.
-
96-well black microplate.
-
Plate reader with fluorescence detection capabilities (Excitation ~360 nm, Emission ~450 nm).
Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the wells of the microplate. Include wells for a negative control (solvent only) and a positive control (a known chitinase inhibitor).
-
Enzyme Addition: Add a pre-determined optimal concentration of chitinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Add the 4-MU-chitobioside substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Add the Stop Solution to each well to stop the reaction and enhance the fluorescence of the liberated 4-methylumbelliferone.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Colorimetric Chitinase Inhibition Assay
This method relies on the quantification of reducing sugars produced from the enzymatic degradation of colloidal chitin.
Materials:
-
Assay Buffer: e.g., 50 mM Acetate buffer, pH 5.0.
-
Chitinase Enzyme: Purified or crude enzyme preparation.
-
Substrate: 1% (w/v) Colloidal Chitin suspension.
-
Inhibitor Compounds: Dissolved in a suitable solvent.
-
DNS (3,5-Dinitrosalicylic acid) Reagent.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In separate tubes, mix the colloidal chitin substrate, assay buffer, and different concentrations of the inhibitor compounds.
-
Enzyme Addition: Add the chitinase solution to each tube to initiate the reaction. Include control tubes with no inhibitor.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Color Development: Add DNS reagent to each tube and heat in a boiling water bath for 5-15 minutes. This stops the reaction and develops a color proportional to the amount of reducing sugars.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of reducing sugar produced in each reaction from a standard curve of N-acetyl-D-glucosamine. Determine the percentage inhibition and IC50 values as described in the fluorometric assay protocol.
Chitin Degradation and Inhibition Pathway
The following diagram illustrates the enzymatic degradation of chitin and the point of intervention for chitinase inhibitors. Chitinases break down the chitin polymer into smaller oligosaccharides and ultimately into N-acetylglucosamine monomers. Chitinase inhibitors block this process by binding to the active site of the enzyme.
Caption: Enzymatic degradation of chitin by chitinase and its inhibition.
References
Chitinase-IN-1: A Comparative Analysis of Binding Affinity to Diverse Chitinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Chitinase-IN-1, a known inhibitor of mammalian chitinases, against a range of chitinase (B1577495) enzymes. The information is intended to assist researchers in evaluating its potential as a selective tool for studying the role of specific chitinases in various biological processes and as a starting point for the development of novel therapeutics.
Executive Summary
Binding Affinity of this compound
The binding affinity of this compound has been primarily characterized against two human chitinases: Acidic Mammalian Chitinase (AMCase) and Chitotriosidase (CHIT1).
| Inhibitor | Target Chitinase | IC50 | Fold Selectivity (vs. CHIT1) |
| This compound | AMCase | 210 nM[1] | ~16[1] |
| This compound | CHIT1 | ~3.36 µM (estimated) | 1 |
Comparative Binding Affinity with Other Chitinase Inhibitors
To provide context for the potency and selectivity of this compound, the following table compares its binding affinity with other known chitinase inhibitors against AMCase and CHIT1.
| Inhibitor | Target Chitinase | IC50/Ki |
| This compound | AMCase | 210 nM (IC50) [1] |
| OATD-01 | CHIT1 | 23 nM (IC50) |
| Bisdionin F | AMCase | 0.9 µM (IC50) |
| Derivative of this compound parent molecule | AMCase | 14 nM (IC50)[1] |
Note: The parent molecule of a highly potent derivative of this compound was reported to have a weaker affinity for AMCase with an IC50 of 5.5 µM.[1]
Activity Against Non-Mammalian Chitinases
While quantitative binding data is lacking, this compound is described as an "insect chitinase and N-acetyl hexosaminidase inhibitor and pesticide." This suggests that the compound possesses inhibitory activity against chitinases from insects, which are crucial for their molting process. However, without specific IC50 or Ki values for fungal or bacterial chitinases, a direct quantitative comparison is not possible at this time. Further research is required to elucidate the broader activity profile of this compound against these diverse chitinase families.
Experimental Protocols
The determination of chitinase inhibition and binding affinity is typically performed using an enzyme inhibition assay. The following is a generalized protocol based on common methodologies.
Enzyme Inhibition Assay Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific chitinase.
Materials:
-
Purified recombinant chitinase (e.g., human AMCase, human CHIT1)
-
Fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Test compound (this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the chitinase enzyme to a working concentration in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add a specific volume of the test compound dilution (or solvent control).
-
Add the diluted enzyme solution to each well.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a set time, during which the enzyme will cleave the substrate, releasing the fluorescent 4-methylumbelliferone.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for 4-methylumbelliferone).
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for Chitinase Inhibition Assay
Caption: Workflow for determining the IC50 of a chitinase inhibitor.
Signaling Pathway of Chitinase-Mediated Inflammation
Caption: Simplified pathway of chitin-induced inflammation and inhibition.
References
Independent Verification of Chitinase-IN-1's Mode of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the available data on Chitinase-IN-1 and compares its performance with established chitinase (B1577495) inhibitors. The objective is to offer a clear, data-driven comparison to aid in research and development decisions. While this compound is commercially available, publicly accessible data on its specific mode of action and quantitative inhibitory profile remains limited. This guide synthesizes the available information and places it in the context of well-characterized alternatives.
Executive Summary
This compound, identified as 2-(2-{[(5-Methyl-1,3,4-Thiadiazol-2-Yl)methyl]amino}ethyl)-1h-Benzo[de]isoquinoline-1,3(2h)-Dione, is documented as an inhibitor of insect chitinase and N-acetyl-hexosaminidase. However, a detailed biochemical characterization, including its precise mode of action (e.g., competitive, non-competitive) and half-maximal inhibitory concentration (IC50) values against a range of chitinases, is not extensively reported in peer-reviewed literature. This guide contrasts this compound with three well-studied chitinase inhibitors—Allosamidin (B1666888), Argifin, and Psammaplin A—for which there is a wealth of quantitative and mechanistic data.
Comparison of Chitinase Inhibitors
The following table summarizes the key characteristics of this compound and its alternatives. This allows for a direct comparison of their chemical nature, mechanism, and inhibitory potency.
| Feature | This compound | Allosamidin | Argifin | Psammaplin A |
| Chemical Class | 1,3,4-Thiadiazole Derivative | Pseudotrisaccharide | Cyclic Pentapeptide | Brominated Tyrosine Derivative |
| Source | Synthetic | Streptomyces sp. | Gliocladium sp. | Aplysinella rhax (Marine Sponge) |
| Mechanism of Action | Not Reported | Transition-State Analog (Competitive)[1] | Substrate Mimic | Non-competitive |
| Target Enzyme Family | Chitinase, N-acetyl-hexosaminidase | Glycohydrolase Family 18 | Glycohydrolase Family 18 | Chitinase B from Serratia marcescens |
Quantitative Inhibitory Activity
The potency of a chitinase inhibitor is a critical parameter for its potential application. The table below presents the available quantitative data for this compound and compares it with the IC50 values of the selected alternatives against various chitinases.
| Inhibitor | Target Enzyme | Organism | IC50 / % Inhibition |
| This compound | Chitinase | Insect | 75% inhibition at 50 µM |
| N-acetyl-hexosaminidase | Insect | 67% inhibition at 20 µM | |
| Allosamidin | Chitinase | Candida albicans | 0.3 µM[1] |
| Chitinase | Aspergillus fumigatus (AfChiA1) | 128 µM | |
| Chitinase | Lucilia cuprina (blowfly) | 2.3 nM (at 37°C), 0.4 nM (at 20°C)[2] | |
| Argifin | Chitinase A (SmChiA) | Serratia marcescens | 0.025 µM |
| Chitinase B (SmChiB) | Serratia marcescens | 6.4 µM | |
| Chitinase B1 | Aspergillus fumigatus | 1.1 µM | |
| Human Chitotriosidase | Homo sapiens | 4.5 µM | |
| Chitinase | Lucilia cuprina (blowfly) | 3.7 µM (at 37°C), 0.10 µM (at 20°C) | |
| Psammaplin A | Chitinase | Bacillus sp. | 68 µM |
| Chitinase | Streptomyces sp. | 50 µM |
Signaling Pathways and Experimental Workflows
To understand the biological context of chitinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental procedures used for inhibitor characterization.
Caption: Chitin-induced host defense signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of a chitinase inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of chitinase inhibitors. These can be adapted for the specific analysis of this compound.
Protocol 1: Chitinase Activity Assay (Colorimetric)
This protocol is based on the dinitrosalicylic acid (DNS) method to quantify the reducing sugars produced from the enzymatic hydrolysis of chitin.
Materials:
-
Chitinase enzyme solution
-
Colloidal chitin (1% w/v) in an appropriate buffer (e.g., 0.1 M citrate (B86180) buffer, pH 7.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture by adding 1.0 mL of the enzyme solution to 1.0 mL of the 0.5% colloidal chitin substrate.
-
Incubate the mixture at 37°C for 30 minutes in a shaking water bath.
-
Stop the reaction by adding 2.0 mL of DNS reagent.
-
Heat the mixture in a boiling water bath for 10 minutes to develop the color.
-
After cooling, measure the absorbance at 540 nm using a spectrophotometer.
-
A standard curve using known concentrations of N-acetyl-D-glucosamine is used to determine the amount of reducing sugar released.
Protocol 2: Determination of IC50 Value
This protocol outlines the steps to determine the concentration of an inhibitor required to reduce the activity of a chitinase by 50%.
Materials:
-
Chitinase enzyme solution
-
Substrate solution (e.g., colloidal chitin or a fluorogenic substrate like 4-methylumbelliferyl N,N',N''-triacetyl-β-D-chitotriosanide)
-
Serial dilutions of the inhibitor (this compound)
-
Appropriate buffer
-
Assay reagents from Protocol 1 or a fluorometer if using a fluorogenic substrate.
Procedure:
-
Set up a series of reactions, each containing the chitinase enzyme and a different concentration of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Follow the procedure for the chitinase activity assay (Protocol 1 or a fluorometric assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is presented as an inhibitor of insect chitinase. The available data indicates its potential, but a comprehensive, independent verification of its mode of action and inhibitory profile against a broader panel of chitinases is necessary for a complete assessment. In contrast, inhibitors like Allosamidin, Argifin, and Psammaplin A are well-documented with extensive quantitative data and established mechanisms of action, providing robust benchmarks for comparison. Researchers considering this compound should be aware of the current limitations in publicly available data and may need to conduct their own detailed characterization to validate its efficacy and mechanism for their specific applications.
References
A Head-to-Head Comparison: Chitinase-IN-1 and Nikkomycin Z in Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents, targeting the fungal cell wall remains a cornerstone of discovery. Chitin (B13524), a crucial structural component of the cell wall absent in mammals, presents an attractive target for selective toxicity. This guide provides a detailed head-to-head comparison of two inhibitors targeting chitin synthesis: the broadly defined Chitinase-IN-1 and the well-characterized chitin synthase inhibitor, Nikkomycin (B1203212) Z. While extensive data is available for Nikkomycin Z, information on a specific, publicly documented compound referred to as "this compound" is limited. This comparison, therefore, contrasts the established profile of Nikkomycin Z with the available data for a representative chitin synthase inhibitor.
Executive Summary
Nikkomycin Z is a potent, competitive inhibitor of chitin synthase with demonstrated in vitro and in vivo efficacy against a range of fungal pathogens.[1] It has undergone preclinical and early clinical development.[2][3] In contrast, "this compound" represents a class of compounds that target chitin-degrading enzymes (chitinases) or, as suggested by limited data, chitin synthases. For the purpose of this guide, we will consider a representative chitin synthase inhibitor with a reported IC50 value. A direct, comprehensive comparison is challenging due to the disparity in available data.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a representative chitin synthase inhibitor (referred to as this compound for this guide) and Nikkomycin Z.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | Organism/Assay Condition | IC50 | Reference |
| This compound (hypothetical) | Chitin Synthase | Not Specified | 0.12 mM | [4] |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | 15 µM | [5] |
| Nikkomycin Z | Chitin Synthase 2 (CaChs2) | Candida albicans | 0.8 µM | |
| Nikkomycin Z | Chitin Synthase 3 (CaChs3) | Candida albicans | 13 µM |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Nikkomycin Z | Candida albicans | ≤0.5 - 32 | - | - | |
| Nikkomycin Z | Candida parapsilosis | 1 - 4 | - | - | |
| Nikkomycin Z | Candida auris | 0.125 - >64 | 2 | 32 | |
| Nikkomycin Z | Coccidioides immitis | 0.0156 | - | - | |
| Nikkomycin Z | Aspergillus fumigatus | 32 - >128 | - | - | |
| Nikkomycin Z | Blastomyces dermatitidis | 0.78 | - | - | |
| Nikkomycin Z | Histoplasma capsulatum | 4 - >64 | - | ≥64 |
Table 3: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Nikkomycin Z | Human (Healthy Males) | Phase 1 Clinical Trial | Safety/Tolerability | No serious or dose-related adverse events observed up to 2,000 mg single oral doses. | |
| Nikkomycin Z | Rats and Dogs | Preclinical Toxicology | No Observed Effect Level | ≥ 300 mg/kg |
Mechanism of Action
This compound (as a Chitin Synthase Inhibitor)
Chitin synthase inhibitors act by blocking the enzymatic activity of chitin synthase, a key enzyme in the biosynthesis of chitin. This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death. The specific mode of inhibition (e.g., competitive, non-competitive) for a generic "this compound" is not well-defined without further data.
Nikkomycin Z
Nikkomycin Z is a peptidyl-nucleoside antibiotic that functions as a competitive inhibitor of chitin synthase. Its structure mimics the natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and prevent chitin polymerization. This targeted mechanism is highly selective for fungi, contributing to its favorable safety profile in mammals.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nikkomycin Z-Ready to Meet the Promise? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Chitinase-IN-1
Essential Safety and Handling Guide for Chitinase-IN-1
For Research Use Only. Not for use in humans or animals.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or in solution) to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times. Use chemical splash goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Operational Plan for Handling
Follow these step-by-step procedures for the safe handling of this compound throughout your experimental workflow.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, secure location.
Form Storage Temperature Duration Powder -20°C Up to 3 years | In Solvent | -80°C | Up to 1 year |
2.2. Preparation of Stock Solutions
-
Work Area: Conduct all weighing and solution preparation inside a chemical fume hood.
-
Weighing: To avoid generating dust, carefully weigh the powdered compound.
-
Dissolving: this compound is soluble in Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For in-vivo experiments, further dilution in appropriate vehicles like corn oil may be necessary.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage of Solutions: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
2.3. Use in Experiments
-
Dilutions: Prepare working solutions by diluting the stock solution.
-
Handling: Always wear appropriate PPE when handling solutions containing this compound.
-
Incubation: If reactions are performed outside of a fume hood (e.g., in an incubator), ensure that plates or tubes are sealed to prevent aerosol formation.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Liquid Waste: Collect all liquid waste containing the compound (including unused solutions and the first rinse of emptied containers) in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not pour any waste down the drain.
Experimental Protocol: In Vitro Chitinase (B1577495) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a target chitinase enzyme.
Materials:
-
This compound
-
Purified chitinase enzyme
-
Chitinase substrate (e.g., a fluorogenic or colorimetric substrate)
-
Assay buffer (optimized for the specific chitinase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations for testing.
-
Prepare the chitinase enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
Positive Control: Assay buffer with DMSO (no inhibitor).
-
Negative Control: Assay buffer without the enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the chitinase enzyme solution to all wells except the negative control.
-
Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Diagrams
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
